Angiotensin (1-7)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHLMTREZMEJCG-GDTLVBQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62N12O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39386-80-6, 51833-78-4 | |
| Record name | Angiotensin II, des-phe(8)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin I (1-7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin 1-7 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11720 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Molecular Mechanisms of Action of Angiotensin 1 7
Mas Receptor (MasR) Activation
The primary mechanism by which Angiotensin (1-7) mediates its physiological functions is through the activation of the Mas receptor (MasR), a G protein-coupled receptor (GPCR). ahajournals.orgnih.gov
High Affinity Binding and Specificity
Angiotensin (1-7) binds to the Mas receptor with high affinity. mdpi.compnas.org Studies using Mas-transfected cells have demonstrated this specific and strong interaction, with a reported dissociation constant (KD) of approximately 0.83 nM. pnas.org This binding is highly specific, as it is not significantly displaced by Angiotensin II or its metabolites, nor by antagonists of the AT1 or AT2 receptors, confirming that Angiotensin (1-7) does not bind to these receptors. pnas.orgexplorationpub.com The specific antagonist for the Mas receptor, A-779, effectively blocks the binding of Angiotensin (1-7), further highlighting the specificity of this interaction. mdpi.compnas.org The deletion of the Mas gene in mice has been shown to eliminate the binding of Angiotensin (1-7) in tissues like the kidney, providing definitive evidence for MasR being the endogenous receptor for this peptide. nih.gov
Tissue Distribution and Localization of MasR
The Mas receptor is widely distributed throughout the body, with its expression detected in various organs and tissues. Messenger RNA (mRNA) for MasR has been found at its highest levels in the brain and testis. frontiersin.orgplos.org Lower, but still significant, levels are present in the heart, kidneys, blood vessels, skeletal muscle, and adipose tissue. mdpi.complos.org
Within these tissues, the localization of MasR can be quite specific. For instance, in the eye, MasR is found in the non-pigmented epithelial cells of the ciliary body and the cells of the trabecular meshwork. nih.gov In the retina, it is abundantly present in retinal ganglion cells and photoreceptor cells, with lower expression in endothelial and Müller glial cells. nih.gov At the cellular level, the Mas receptor is predominantly located on the plasma membrane. ahajournals.orgplos.org However, an intracellular pool of the receptor has also been observed, particularly in cells with high expression levels, where it may be present in the endoplasmic reticulum before being transported to the cell surface. ahajournals.org Upon stimulation with Angiotensin (1-7), the receptor undergoes internalization into intracellular vesicles. ahajournals.org
G Protein-Coupled Receptor (GPCR) Signaling Pathways
As a G protein-coupled receptor, the activation of MasR by Angiotensin (1-7) initiates a cascade of intracellular signaling events. plos.org While some studies have reported that Angiotensin (1-7) does not activate conventional G protein signaling pathways, others have demonstrated its ability to couple to various downstream effectors. plos.orgnih.gov The signaling pathways activated by the Angiotensin (1-7)/MasR axis can be complex and may vary depending on the cell type and physiological context.
A key consequence of MasR activation by Angiotensin (1-7) is the stimulation of nitric oxide (NO) release, which leads to vasodilation. mdpi.comnih.gov This effect is a cornerstone of the vasoprotective actions of Angiotensin (1-7). The release of NO is often mediated through the activation of endothelial nitric oxide synthase (eNOS). ahajournals.orgahajournals.org Studies have shown that the vasodilatory effect of Angiotensin (1-7) is abolished by inhibitors of NO synthase. nih.gov Furthermore, Angiotensin (1-7) can potentiate the vasodilating effects of other substances like bradykinin, a mechanism that also involves NO release. nih.govnih.govahajournals.org This vasodilatory response has been observed in various vascular beds, including coronary arteries and human forearm resistance vessels. nih.govbiologiachile.cl
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is another critical signaling cascade activated by the Angiotensin (1-7)/MasR axis. mdpi.comahajournals.org The activation of this pathway is believed to be a major mechanism for the Angiotensin (1-7)-mediated stimulation of eNOS and subsequent NO production. ahajournals.orgahajournals.org In various cell types, including endothelial cells and cardiomyocytes, Angiotensin (1-7) has been shown to rapidly increase the phosphorylation and activation of Akt. ahajournals.orgahajournals.org This activation is dependent on the Mas receptor, as it can be blocked by the MasR antagonist A-779. ahajournals.org The PI3K inhibitor, wortmannin, has been shown to block the Angiotensin (1-7)-induced phosphorylation of both Akt and eNOS, confirming the role of the PI3K/Akt pathway as an upstream modulator of eNOS activation. ahajournals.org
Regulation of Oxidative Stress Pathways (e.g., NADPH Oxidase Inhibition)
The mechanism behind this inhibition involves the Ang-(1-7) acting through its primary receptor, Mas, as the effects are often blocked by the Mas receptor antagonist A-779. nih.gov Furthermore, Ang-(1-7) can counteract the Ang II-induced activation of NADPH oxidase, providing a protective balance within the RAS. ahajournals.orgnih.gov Studies have also indicated that Ang-(1-7) can downregulate the expression of specific NADPH oxidase isoforms, such as Nox5, in response to stimuli like thrombin in endothelial cells. frontiersin.org
Modulation of Inflammatory Signaling (e.g., NF-κB, Cytokine Release)
Ang-(1-7) exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. frontiersin.orgnih.govatsjournals.org It has been demonstrated to inhibit the activation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes. frontiersin.orgatsjournals.orgspandidos-publications.com This inhibition can occur by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. frontiersin.org
By suppressing NF-κB activation, Ang-(1-7) effectively reduces the production and release of pro-inflammatory cytokines. frontiersin.orgexplorationpub.com Research has consistently shown that Ang-(1-7) can decrease the levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various inflammatory conditions. frontiersin.orgfrontiersin.orgnih.govnih.gov Conversely, it can increase the production of the anti-inflammatory cytokine IL-10. frontiersin.orgnih.gov These effects have been observed in different cell types, including macrophages, microglia, and pancreatic acinar cells, highlighting the broad anti-inflammatory role of Ang-(1-7). frontiersin.orgspandidos-publications.comnih.govnih.gov The anti-inflammatory actions of Ang-(1-7) are largely mediated through the Mas receptor, as they can be reversed by the antagonist A-779. nih.govspandidos-publications.comexplorationpub.comnih.gov
Effects on COX-2 and Prostanoid Production
The influence of Ang-(1-7) on cyclooxygenase-2 (COX-2) and the subsequent production of prostanoids is complex and appears to be context-dependent. Some studies indicate that Ang-(1-7) can block the increase in COX-2 expression stimulated by mitogens like endothelin-1 (B181129) in cardiac fibroblasts. nih.gov This action suggests a role for Ang-(1-7) in altering the balance of prostanoids, potentially reducing the synthesis of those that are pro-proliferative. nih.gov In the context of ischemic stroke models, Ang-(1-7) has been shown to reduce COX-2 gene expression in the peri-infarct regions, contributing to its neuroprotective effects. explorationpub.com
However, the broader interaction between the renin-angiotensin system and COX enzymes is intricate. Ang II itself is known to induce COX-2 expression, leading to the production of prostanoids that can have both vasoconstrictor and vasodilator effects. jci.orgeajm.org While some research suggests that Ang-(1-7) does not significantly impact the synthesis and release of prostaglandins (B1171923) in certain vascular beds like canine coronary arteries, other evidence points to its ability to modulate COX-2-dependent pathways. ahajournals.orgphysiology.org The net effect of Ang-(1-7) on prostanoid production likely depends on the specific tissue, the physiological or pathological state, and the interplay with other signaling molecules.
MasR-Independent Mechanisms and Receptor Interactions
While the Mas receptor (MasR) is the primary mediator of Ang-(1-7)'s effects, emerging evidence reveals that this peptide can also engage in MasR-independent actions through interactions with other receptors. mdpi.com
Interactions with AT1R (Biased Agonism)
A significant MasR-independent mechanism involves the interaction of Ang-(1-7) with the Angiotensin II Type 1 Receptor (AT1R). ahajournals.orgresearchgate.net Ang-(1-7) acts as a biased agonist at the AT1R. ahajournals.orgresearchgate.netahajournals.org This means that while it binds to the receptor, it doesn't activate the classical G-protein signaling pathways (Gαq/11 and Gαi/o) that are typically stimulated by Ang II and lead to vasoconstriction and other detrimental effects. ahajournals.orgresearchgate.net Instead, Ang-(1-7) preferentially promotes the recruitment of β-arrestin2 to the AT1R. ahajournals.orgresearchgate.net
This β-arrestin-biased agonism is considered a protective mechanism, as β-arrestin signaling downstream of the AT1R can lead to therapeutic outcomes in cardiovascular disease. ahajournals.orgahajournals.org In essence, Ang-(1-7) can act as a natural antagonist of the harmful G-protein-mediated signaling of Ang II at the AT1R while simultaneously activating beneficial β-arrestin-dependent pathways. ahajournals.orgresearchgate.net This dual action at a single receptor highlights the complexity of Ang-(1-7)'s pharmacological profile and contributes to its cardioprotective effects. researchgate.netresearchgate.net
Potential Interactions with AT2R and Bradykinin B2 Receptors
There is evidence suggesting that some of the physiological effects of Ang-(1-7), particularly its vasodilatory responses, may involve interactions with the Angiotensin II Type 2 Receptor (AT2R) and the Bradykinin B2 Receptor (B2R). mdpi.comnih.gov Some studies have shown that antagonists for AT2R and B2R can block the vasodilator actions of Ang-(1-7). nih.govahajournals.orgmdpi.com For instance, the vasodilator effect of Ang-(1-7) in canine coronary arteries was significantly reduced by a B2R antagonist. ahajournals.org Furthermore, Ang-(1-7) has been shown to potentiate the effects of bradykinin. tums.ac.ir
However, the role of these receptors in mediating Ang-(1-7)'s effects is not universally observed and can be tissue-specific. mdpi.com Other studies have reported no involvement of AT2R or B2R in the actions of Ang-(1-7). ahajournals.orgmdpi.com The interaction may also involve receptor heterodimerization, where MasR forms complexes with AT2R or B2R, influencing signaling outcomes. frontiersin.orgrevportcardiol.org For example, heterodimerization between MasR and B2R has been shown to alter the ligand-binding properties of MasR. frontiersin.org
Mas-related G Protein-coupled Receptor D (MrgD)
Besides MasR, Ang-(1-7) has been identified to bind to another receptor, the Mas-related G protein-coupled receptor D (MrgD). researchgate.netfrontiersin.orgimrpress.com This interaction represents another MasR-independent pathway for Ang-(1-7) signaling. researchgate.net The activation of MrgD by Ang-(1-7) has been shown to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cultured cells. mdpi.comresearchgate.net
The vasodilatory effects of Ang-(1-7) may also be mediated through MrgD, opposing the vasoconstrictive actions of Ang II. researchgate.netfrontiersin.org In conditions like cirrhosis with portal hypertension, both MasR and MrgD gene expression are upregulated in mesenteric vessels, suggesting a role for both receptors in the associated splanchnic vasodilatation. frontiersin.org The peptide alamandine, which is structurally similar to Ang-(1-7), also acts through the MrgD receptor, and its effects are often anti-inflammatory and anti-fibrotic, similar to those of Ang-(1-7). researchgate.netimrpress.comphysiology.org
Data Tables
Table 1: Effects of Angiotensin (1-7) on Oxidative Stress Markers
| Marker | Effect of Ang-(1-7) | Tissue/Model | Reference |
| NADPH Oxidase Activity | Decrease | Kidney (Diabetic Mice) | physiology.org |
| Superoxide Production | Decrease | Kidney (Diabetic Mice) | physiology.org |
| Nitrotyrosine Levels | Decrease | Kidney (Diabetic Mice) | physiology.org |
| p22-phox Expression | Decrease | Bone Marrow (Diabetic Mice) | nih.gov |
| Nox4 Gene Expression | Attenuation | Kidney (Diabetic Hypertensive Rats) | nih.gov |
| Nox5 Protein Expression | Decrease | Human Aortic Endothelial Cells | frontiersin.org |
Table 2: Modulation of Inflammatory Markers by Angiotensin (1-7)
| Inflammatory Marker | Effect of Ang-(1-7) | Cell Type/Model | Reference |
| NF-κB Activation | Inhibition | Sepsis-induced Kidney Injury | frontiersin.org |
| TNF-α Release | Decrease | Sepsis-induced Kidney Injury, Macrophages | frontiersin.orgnih.gov |
| IL-1β Release | Decrease | Sepsis-induced Kidney Injury | frontiersin.org |
| IL-6 Release | Decrease | Sepsis-induced Kidney Injury, Macrophages | frontiersin.orgnih.gov |
| IL-10 Release | Increase | Hypothalamus (Hypertensive Rats) | frontiersin.org |
| IκBα Levels | Increase | Sepsis-induced Kidney Injury | frontiersin.org |
Table 3: Receptor Interactions of Angiotensin (1-7)
| Interacting Receptor | Type of Interaction | Consequence | Reference |
| AT1R | Biased Agonism | β-arrestin2 recruitment, no G-protein activation | ahajournals.orgresearchgate.net |
| AT2R | Potential Interaction | Vasodilation (context-dependent) | nih.govmdpi.com |
| Bradykinin B2 Receptor | Potential Interaction | Vasodilation, potentiation of bradykinin | ahajournals.orgtums.ac.ir |
| MrgD | Agonism | Increased cAMP, vasodilation | mdpi.comresearchgate.netfrontiersin.org |
Downstream Effectors and Cellular Responses
Angiotensin (1-7) [Ang-(1-7)] is a bioactive heptapeptide (B1575542) that acts as a key component of the counter-regulatory axis of the renin-angiotensin system (RAS). nih.gov Its effects are primarily mediated through the G protein-coupled receptor Mas (MasR). frontiersin.orgresearchgate.net The activation of the Ang-(1-7)/MasR axis triggers a cascade of downstream signaling events that influence a variety of cellular responses, playing a crucial role in maintaining cardiovascular homeostasis. portlandpress.com
Endothelial Function
Ang-(1-7) exerts significant beneficial effects on endothelial function, largely by promoting the production and bioavailability of nitric oxide (NO), a potent vasodilator. portlandpress.comoup.com This process is initiated by the binding of Ang-(1-7) to the Mas receptor on endothelial cells, which in turn stimulates endothelial nitric oxide synthase (eNOS) activity. researchgate.netahajournals.org The activation of eNOS is a multi-step process involving the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. researchgate.netoup.comnih.gov Ang-(1-7) induces the phosphorylation of Akt, which then phosphorylates eNOS at its activating site (Serine 1177) and dephosphorylates it at an inhibitory site (Threonine 495), leading to sustained NO production. ahajournals.orgnih.gov
Furthermore, Ang-(1-7) can enhance the release of other vasodilatory substances, such as prostacyclin (PGI2) and prostaglandin (B15479496) E2 (PGE2), by stimulating phospholipase A2. portlandpress.com It also potentiates the actions of bradykinin, another molecule known to stimulate NO release. portlandpress.comahajournals.org
Beyond its vasodilatory effects, Ang-(1-7) exhibits anti-inflammatory properties within the endothelium. It has been shown to counteract the pro-inflammatory effects of Angiotensin II (Ang II) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and reducing the production of reactive oxygen species (ROS) through the attenuation of NADPH oxidase activity. frontiersin.orgportlandpress.comdiabetesjournals.org This reduction in oxidative stress helps to preserve endothelial function. portlandpress.com In human and rabbit endothelial cells, the anti-inflammatory actions of Ang-(1-7) have been linked to the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). portlandpress.com Additionally, Ang-(1-7) can attenuate endothelial cell senescence through pathways involving Klotho and the transcription factor Nrf2, a master regulator of antioxidant genes. portlandpress.com
Table 1: Effects of Angiotensin (1-7) on Endothelial Function
| Cellular Response | Key Mediator(s) | Downstream Effect | References |
|---|---|---|---|
| Vasodilation | Nitric Oxide (NO) | Increased eNOS activation via PI3K/Akt pathway, leading to NO production. | researchgate.netportlandpress.comoup.comahajournals.orgnih.gov |
| Prostacyclin (PGI2), Prostaglandin E2 (PGE2) | Stimulation of phospholipase A2, leading to prostanoid release. | portlandpress.com | |
| Bradykinin | Potentiation of bradykinin-induced NO release. | portlandpress.comahajournals.org | |
| Anti-inflammation | Reduced iNOS expression | Counteracts Ang II-induced inflammation. | frontiersin.orgportlandpress.com |
| Reduced ROS production | Attenuation of NADPH oxidase activity. | portlandpress.comdiabetesjournals.org | |
| LOX-1 | Mediation of anti-inflammatory effects in endothelial cells. | portlandpress.com | |
| Anti-senescence | Klotho, Nrf2 | Attenuation of endothelial cell senescence. | portlandpress.com |
Cell Proliferation and Remodeling
Ang-(1-7) generally acts as an anti-proliferative and anti-remodeling agent, particularly in the context of cardiovascular tissues. It opposes the growth-promoting effects of Ang II, a key driver of pathological remodeling. portlandpress.complos.org
In vascular smooth muscle cells (VSMCs), Ang-(1-7) has been shown to inhibit proliferation stimulated by various growth factors, including Ang II and platelet-derived growth factor. ahajournals.orgahajournals.orgahajournals.org This inhibitory effect is mediated, at least in part, by the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by reducing the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2). portlandpress.complos.orgphysiology.org The release of prostaglandins like PGI2, which increases intracellular cyclic AMP (cAMP) levels, also contributes to the inhibition of VSMC proliferation and migration. portlandpress.com
In the heart, Ang-(1-7) demonstrates significant anti-remodeling properties. It inhibits the proliferation of cardiac fibroblasts and reduces collagen production, thereby mitigating cardiac fibrosis. nih.govahajournals.orgnih.gov This anti-fibrotic effect is associated with the downregulation of transforming growth factor-beta 1 (TGF-β1) and inhibition of the Smad2 pathway. nih.gov Furthermore, Ang-(1-7) can attenuate cardiac hypertrophy induced by stimuli like Ang II and isoproterenol. physiology.orgahajournals.orgphysiology.org The mechanism underlying this anti-hypertrophic effect involves the upregulation of dual-specificity phosphatase 1 (DUSP1), a MAPK phosphatase that dephosphorylates and inactivates ERK1/2. physiology.orgnih.gov By inhibiting these growth-promoting pathways, Ang-(1-7) helps to prevent the adverse remodeling of the heart in response to pathological stimuli. physiology.orgahajournals.orgnih.gov
Table 2: Research Findings on Angiotensin (1-7) and Cell Proliferation/Remodeling
| Cell Type | Stimulus | Effect of Ang-(1-7) | Key Signaling Pathway(s) | References |
|---|---|---|---|---|
| Vascular Smooth Muscle Cells | Angiotensin II, Serum, PDGF | Inhibition of proliferation | Inhibition of MAPK/ERK1/2 pathway, Increased PGI2/cAMP | portlandpress.complos.orgahajournals.orgahajournals.orgahajournals.org |
| Cardiac Fibroblasts | Mitogens | Inhibition of proliferation and collagen synthesis | Inhibition of ERK1/2, Upregulation of DUSP1, Downregulation of TGF-β1/Smad2 | nih.govahajournals.orgnih.gov |
| Cardiac Myocytes | Angiotensin II, Isoproterenol | Attenuation of hypertrophy | Inhibition of ERK1/2, Upregulation of DUSP1 | physiology.orgahajournals.orgphysiology.org |
Angiogenesis
The role of Angiotensin (1-7) in angiogenesis, the formation of new blood vessels, is complex and appears to be context-dependent. Some studies suggest a pro-angiogenic role, while others indicate anti-angiogenic effects.
Evidence for a pro-angiogenic role comes from studies showing that Ang-(1-7) can promote the proliferation and tube-forming abilities of cardiac progenitor cells (CPCs) and endothelial progenitor cells (EPCs). portlandpress.comdiabetesjournals.orgresearchgate.net In a rat model of myocardial infarction, Ang-(1-7) enhanced the engraftment and reparative capacity of transplanted CPCs. researchgate.net Furthermore, Ang-(1-7) has been shown to increase the expression of vascular endothelial growth factor (VEGF)-D and matrix metalloproteinase-9 (MMP-9), both of which are involved in promoting angiogenesis in the heart. portlandpress.com
Conversely, other research points to anti-angiogenic properties of Ang-(1-7). In some cancer models, such as lung and nasopharyngeal carcinoma, Ang-(1-7) has been found to reduce tumor growth by decreasing VEGF expression and vessel density. oncotarget.comfrontiersin.org It has also been shown to abolish Ang II-induced VEGF expression in breast cancer cells. oncotarget.com One study using a cyclic analogue of Ang-(1-7) in a mouse model of myocardial infarction found that while it recruited progenitor cells, it simultaneously exerted anti-angiogenic effects on adult endothelial cells, leading to no net improvement in angiogenesis. ahajournals.org These conflicting findings suggest that the effect of Ang-(1-7) on angiogenesis may vary depending on the specific tissue, pathological condition, and the model system being studied.
Table 3: Summary of Angiotensin (1-7) Effects on Angiogenesis
| Effect | Model/Cell Type | Key Findings | References |
|---|---|---|---|
| Pro-angiogenic | Cardiac Progenitor Cells (CPCs), Endothelial Progenitor Cells (EPCs) | Enhanced proliferation, migration, and tube formation. | portlandpress.comdiabetesjournals.orgresearchgate.net |
| Rat model of myocardial infarction | Increased VEGF-D and MMP-9 expression. | portlandpress.com | |
| Anti-angiogenic | Lung and nasopharyngeal carcinoma models | Reduced VEGF expression and tumor vessel density. | oncotarget.comfrontiersin.org |
| Breast cancer cells | Abolished Ang II-induced VEGF expression. | oncotarget.com | |
| Mouse model of myocardial infarction (cyclic Ang-(1-7) analogue) | Recruited progenitor cells but had anti-angiogenic effects on adult endothelial cells. | ahajournals.org |
Physiological and Pathophysiological Roles of Angiotensin 1 7 in Organ Systems
Cardiovascular System
Angiotensin (1-7) (Ang-(1-7)) is a biologically active peptide of the renin-angiotensin system (RAS) that often counteracts the effects of Angiotensin II (Ang II). nih.gov It plays a significant role in cardiovascular regulation through various mechanisms, including blood pressure control, vasodilation, and cardiac function modulation. nih.govscielo.br
Blood Pressure Regulation (Antihypertensive Effects)
Ang-(1-7) exhibits antihypertensive properties, opposing the vasoconstrictor and pressor actions of Ang II. scielo.brnih.gov Its effects are more pronounced in hypertensive conditions. scielo.brnih.gov The administration of Ang-(1-7) has been shown to lower blood pressure in animal models of hypertension. explorationpub.com For instance, chronic central infusion of Ang-(1-7) has been demonstrated to decrease blood pressure in hypertensive animal models. explorationpub.com Furthermore, in spontaneously hypertensive rats treated with lisinopril and losartan (B1675146), blocking the synthesis of Ang-(1-7) led to an increase in mean arterial pressure, suggesting the peptide's contribution to the antihypertensive effects of these drugs. ahajournals.org
The mechanisms behind Ang-(1-7)'s antihypertensive actions are multifaceted. They include the potentiation of bradykinin's hypotensive effects and the stimulation of nitric oxide and vasodilator prostaglandins (B1171923). scielo.brnih.gov
Vasodilation and Vascular Tone
Ang-(1-7) acts as a vasodilator, contributing to the regulation of vascular tone. scielo.brwikipedia.org It promotes endothelium-dependent vasodilation in various vascular beds. nih.gov This effect is mediated by several signaling pathways, including the potentiation of bradykinin, the release of vasodilatory prostaglandins, and the stimulation of the phosphoinositide-3 kinase-Akt-endothelial nitric oxide synthase-NO-cyclic guanosine monophosphate (PI3K-Akt-eNOS-NO-cGMP) intracellular signaling pathway. nih.gov
In human studies, intra-arterial infusion of Ang-(1-7) has been shown to increase forearm blood flow in healthy individuals, though responses can be blunted in hypertensive patients. ahajournals.org In human atrial and adipose microvessels, Ang-(1-7) induces vasodilation through nitric oxide-dependent mechanisms via its receptor, Mas. ahajournals.org However, in cirrhotic splanchnic arteries, Ang-(1-7) did not show a direct vasodilatory effect on adrenergic tone but did attenuate Ang II-induced contractility. nih.gov
Cardiac Function and Remodeling (Anti-hypertrophic, Anti-fibrotic, Anti-arrhythmogenic)
Ang-(1-7) exerts cardioprotective effects by promoting anti-hypertrophic, anti-fibrotic, and anti-arrhythmogenic actions. nih.gov It has been shown to antagonize the trophic effects of Ang II on the heart, which contribute to pathological cardiac remodeling. nih.gov
Anti-hypertrophic Effects: Ang-(1-7) can prevent and reverse cardiac hypertrophy. nih.govphysiology.org In fructose-fed rats, chronic administration of Ang-(1-7) improved cardiac morphological alterations, including a reduction in hypertrophy. physiology.org Co-infusion of Ang-(1-7) with Ang II in rats significantly attenuated the Ang II-induced increase in cardiac mass and myocyte size. nih.gov This anti-hypertrophic effect is associated with the inhibition of growth-promoting signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. nih.govnih.gov
Anti-fibrotic Effects: The peptide also mitigates cardiac fibrosis. physiology.org In a model of Ang II-dependent hypertension, co-infusion with Ang-(1-7) significantly attenuated collagen deposition in the interstitial space of the heart. nih.gov Chronic treatment with Ang-(1-7) in fructose-fed rats also led to a significant reduction in interstitial and perivascular fibrosis. physiology.org
Anti-arrhythmogenic Effects: Research indicates that Ang-(1-7) can reduce the incidence and duration of reperfusion arrhythmias. nih.govphysiology.org
These beneficial cardiac effects are mediated, at least in part, by the Mas receptor. nih.gov Studies have shown that local production of Ang-(1-7) in the heart can provide protection against hypertension-induced cardiac remodeling. ahajournals.org
| Effect | Key Findings | Mechanism of Action |
|---|---|---|
| Anti-hypertrophic | Reduces cardiac mass and myocyte size in response to hypertrophic stimuli like Angiotensin II and isoproterenol. nih.govahajournals.org | Inhibits growth-promoting signaling pathways such as ERK1/2. nih.govnih.gov |
| Anti-fibrotic | Decreases collagen deposition in the interstitial and perivascular spaces of the heart. nih.govphysiology.org | Attenuates the activity of cardiac fibroblasts. nih.gov |
| Anti-arrhythmogenic | Reduces the incidence and duration of reperfusion arrhythmias. nih.govphysiology.org | Not fully elucidated, but contributes to overall cardioprotection. |
Thrombosis and Hemostasis (Antithrombotic Activity)
Ang-(1-7) exhibits antithrombotic activity, counteracting the prothrombotic effects of Ang II. nih.gov This effect has been observed in various animal models. nih.govahajournals.org Intravenous infusion of Ang-(1-7) in rats with venous thrombosis led to a significant reduction in thrombus weight. ahajournals.org This antithrombotic effect is mediated by the Mas receptor and involves the release of nitric oxide (NO) from platelets. nih.gov
Studies have shown that the antithrombotic effects of ACE inhibitors and angiotensin receptor blockers may be mediated by Ang-(1-7). nih.gov The peptide's action involves the release of both NO and prostacyclin. ahajournals.org In spontaneously hypertensive rats, both acute and chronic oral treatment with a formulation of Ang-(1-7) demonstrated a significant antithrombotic effect. nih.gov This effect was absent in Mas-knockout mice, further confirming the role of this receptor. nih.gov
Endothelial Progenitor Cell Stimulation
Angiotensin (1-7) has been shown to stimulate endothelial progenitor cells (EPCs), which are crucial for vascular repair and angiogenesis. nih.gov In vitro studies have demonstrated that Ang-(1-7) stimulates the proliferation of EPCs isolated from both healthy and infarcted rodents. nih.gov This stimulation is mediated through the Mas receptor, as it is blunted by a Mas receptor blocker and is absent in Mas-deficient mice. nih.gov
Furthermore, in vivo infusion of Ang-(1-7) after a myocardial infarction increased the number of c-kit- and vascular endothelial growth factor-positive cells in the infarcted heart tissue. nih.gov Ang-(1-7) has also been shown to improve the compromised migration and tube formation abilities of EPCs from hypertensive mice. ahajournals.org This effect is associated with the upregulation of eNOS and SDF-1α/CXCR4 proteins and the downregulation of NADPH oxidase subunits. ahajournals.org These findings suggest that Ang-(1-7) plays a beneficial role in cardiovascular regeneration by stimulating progenitor cells. nih.gov
Central Nervous System
Neuroprotection and Cognitive Function
Angiotensin (1-7), acting through its Mas receptor, exerts significant neuroprotective effects and plays a beneficial role in cognitive function. explorationpub.commdpi.com This peptide is part of a protective arm of the renin-angiotensin system within the brain that counteracts the often-detrimental effects of Angiotensin II. explorationpub.commdpi.com Dysregulation of the brain RAS, particularly an imbalance with increased Angiotensin II and decreased Angiotensin (1-7), has been linked to cognitive deficits. mdpi.com
Numerous preclinical studies have demonstrated that Angiotensin (1-7) can improve cognitive outcomes in various models of neurological disorders and injury. nih.govfrontiersin.org For instance, in rodent models of Alzheimer's disease, Angiotensin (1-7) treatment has been shown to improve spatial memory and learning. frontiersin.orgalzdiscovery.org It has also been found to be neuroprotective in models of ischemic stroke, where its administration reduced infarct area and neurological deficits. explorationpub.com Furthermore, following traumatic brain injury in mice, Angiotensin (1-7) administration improved cognitive function and attenuated neuronal cell loss in the cortex and hippocampus. frontiersin.orgfrontiersin.orgresearchgate.net
The neuroprotective actions of Angiotensin (1-7) are also associated with its ability to increase cerebral blood flow. explorationpub.com By promoting vasodilation in the brain, it can help maintain cerebral perfusion, which is crucial for neuronal health and function. explorationpub.com
The table below highlights key research findings on the neuroprotective and pro-cognitive effects of Angiotensin (1-7).
| Condition/Model | Observed Effects of Angiotensin (1-7) | Citation |
| Alzheimer's Disease Models | Improved spatial memory and learning; attenuated Aβ-induced cognitive impairment. | frontiersin.orgalzdiscovery.org |
| Ischemic Stroke Models | Decreased infarct area and neurological deficits. | explorationpub.com |
| Traumatic Brain Injury Models | Improved cognitive function; reduced neuronal loss in cortex and hippocampus. | frontiersin.orgfrontiersin.orgresearchgate.net |
| Cerebral Hypoperfusion | Protected against ischemia and improved cognitive performance. | nih.gov |
| Vascular Cognitive Impairment | Improved novel object recognition and spatial memory. | frontiersin.org |
A primary mechanism through which Angiotensin (1-7) confers neuroprotection is by mitigating neuroinflammation and oxidative stress. explorationpub.comnih.govnih.gov The ACE2/Angiotensin (1-7)/MasR axis is known to exert both anti-inflammatory and antioxidant effects within the central nervous system. explorationpub.commdpi.com These actions counteract the pro-inflammatory and pro-oxidative effects often mediated by the Angiotensin II/AT1 receptor axis. mdpi.comahajournals.org
Angiotensin (1-7) has been shown to reduce the activation of microglia, the primary immune cells of the brain, and decrease the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.comalzdiscovery.org In hypertensive rats, intracerebroventricular infusion of Angiotensin (1-7) led to a decrease in hypothalamic TNF-α and an increase in the anti-inflammatory cytokine IL-10. frontiersin.org
In terms of oxidative stress, Angiotensin (1-7) helps to reduce the production of reactive oxygen species (ROS). frontiersin.org Overexpression of ACE2 in the brain, which leads to increased formation of Angiotensin (1-7), is associated with decreased oxidative stress. ahajournals.org This peptide can also modulate proteins involved in ROS regulation. frontiersin.org In models of neurogenic hypertension, Angiotensin (1-7) infusion altered the abundance of proteins related to ROS modulation, such as increasing Prdx1. frontiersin.org Furthermore, it has been shown to protect against mitochondrial oxidative stress. nih.gov
The table below summarizes the key anti-inflammatory and anti-oxidative stress mechanisms of Angiotensin (1-7) in the CNS.
| Mechanism | Specific Action | Citation |
| Anti-inflammatory | Reduces microglial activation. | mdpi.com |
| Decreases pro-inflammatory cytokines (e.g., TNF-α, IL-1β). | alzdiscovery.orgfrontiersin.org | |
| Increases anti-inflammatory cytokines (e.g., IL-10). | frontiersin.org | |
| Anti-oxidative Stress | Decreases production of reactive oxygen species (ROS). | frontiersin.org |
| Modulates proteins involved in ROS regulation (e.g., Prdx1). | frontiersin.org | |
| Protects against mitochondrial oxidative stress. | nih.gov |
Angiotensin (1-7) plays a significant role in the fundamental processes of synaptic plasticity, which are cellular mechanisms underlying learning and memory. mdpi.comresearchgate.net It has been shown to positively modulate synaptic function, particularly long-term potentiation (LTP), a form of synaptic strengthening that is widely considered a key component of memory formation. nih.govresearchgate.net
Studies have demonstrated that Angiotensin (1-7) enhances LTP in the CA1 region of the hippocampus, a brain area critical for memory. researchgate.netactaneurologica.be This effect is mediated through the Mas receptor, as the genetic deletion of this receptor abolishes the Angiotensin (1-7)-induced enhancement of LTP. researchgate.net The peptide has also been shown to influence synaptic plasticity in the lateral amygdala, a region involved in emotional memory. explorationpub.comnih.gov
The involvement of the ACE2/Angiotensin (1-7)/Mas receptor axis in learning and memory is supported by findings that Angiotensin (1-7) binding in the hippocampus stimulates long-term gain effects. researchgate.net By facilitating synaptic plasticity, Angiotensin (1-7) contributes to the molecular foundation required for memory consolidation and retrieval. mdpi.com This provides a direct cellular mechanism for the observed improvements in cognitive function in various experimental models. researchgate.net
The following table details the effects of Angiotensin (1-7) on synaptic plasticity and memory.
| Process | Effect of Angiotensin (1-7) | Brain Region | Citation |
| Long-Term Potentiation (LTP) | Enhances LTP. | Hippocampus (CA1) | researchgate.netactaneurologica.be |
| Synaptic Plasticity | Modulates plasticity. | Lateral Amygdala | explorationpub.comnih.gov |
| Learning and Memory | The ACE2/Ang (1-7)/Mas receptor axis is implicated in learning and memory processes. | Hippocampus | researchgate.net |
| Memory Formation | Facilitates LTP, a key building block of memory. | Hippocampus (CA1) | researchgate.net |
Cerebroprotection in Ischemic Stroke and Subarachnoid Hemorrhage
Angiotensin (1-7) has demonstrated significant neuroprotective effects in the context of cerebral ischemic events. The ACE2/Ang-(1-7)/Mas axis is considered a protective arm of the renin-angiotensin system (RAS), counteracting the often-detrimental effects of the ACE/Ang II/AT1R axis. portlandpress.comfrontiersin.org Experimental data suggest that enhancing the Ang-(1-7)/MasR axis can be beneficial in various neurological conditions, including ischemic stroke and subarachnoid hemorrhage (SAH). nih.govulb.ac.be
In models of ischemic stroke, Ang-(1-7) administration has been shown to reduce infarct size and improve neurological outcomes. nih.govexplorationpub.com One of the primary mechanisms behind this cerebroprotection is its anti-inflammatory effect within the brain parenchyma. portlandpress.com Following an ischemic event, Ang-(1-7) can inhibit the activity of nuclear factor-kappa B (NF-κB) and decrease the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6). explorationpub.com Furthermore, it has been observed to reduce oxidative stress by decreasing the expression of cyclooxygenase-2 and inducible nitric oxide synthase in the peri-infarct area. explorationpub.com These beneficial effects are mediated through the Mas receptor, as they can be blocked by the selective antagonist A-779. explorationpub.com
Ang-(1-7) also promotes brain angiogenesis, which can help prevent the decrease in cerebral blood flow following a stroke, leading to better outcomes. explorationpub.com Studies have shown that central pre-treatment with Ang-(1-7) can decrease infarct size by over 50% in rat models of ischemic stroke without affecting cerebral blood flow during the event itself. portlandpress.com
In the context of subarachnoid hemorrhage, a condition that can lead to delayed cerebral ischemia, the neuroprotective properties of Ang-(1-7) are also relevant. nih.govulb.ac.be By modulating neuroinflammation and exerting direct vascular and anti-thrombotic effects, Ang-(1-7) could help mitigate the secondary brain injury that often follows the initial bleed. nih.govulb.ac.be In spontaneously hypertensive rats, which are prone to hemorrhagic stroke, centrally administered Ang-(1-7) was found to improve neurological performance and increase lifespan. nih.govulb.ac.be A MasR agonist, AVE 0991, has been shown to improve neurobehavioral function and reduce oxidative stress and neuronal apoptosis in an experimental SAH model. nih.govulb.ac.be
| Condition | Observed Effect of Ang-(1-7) | Mechanism of Action | Supporting Evidence |
|---|---|---|---|
| Ischemic Stroke | Reduced infarct size; Improved neurological outcome | Anti-inflammatory (↓ NF-κB, IL-1β, IL-6); Reduced oxidative stress (↓ COX-2, iNOS); Promotes angiogenesis | portlandpress.comexplorationpub.com |
| Subarachnoid Hemorrhage (SAH) | Improved neurobehavioral function; Reduced neuronal apoptosis | Modulation of neuroinflammation; Reduced oxidative stress | nih.govulb.ac.be |
| Hemorrhagic Stroke Models | Increased lifespan; Improved neurological status | Reduced microglia in striatum | nih.govulb.ac.beexplorationpub.com |
Autonomic Nervous System Modulation
Angiotensin (1-7) plays a crucial role in the central regulation of the autonomic nervous system, often opposing the actions of Angiotensin II. portlandpress.comexplorationpub.com Its modulatory effects are fundamental to cardiovascular homeostasis. The peptide and its Mas receptor are found throughout autonomic nervous system pathways, including preganglionic neurons, ganglia, and nerve terminals, influencing both sympathetic and parasympathetic neurotransmission. mdpi.comnih.gov Central administration of Ang-(1-7) predominantly induces parasympathetic cardiovascular effects, while blocking its receptor promotes sympathetic responses, highlighting its key role in maintaining autonomic balance. explorationpub.com This modulation contributes significantly to its blood pressure-lowering effects observed in hypertensive animal models. mdpi.comnih.govnih.gov
Sympathetic Nervous System Inhibition
A significant body of evidence points to the sympathoinhibitory action of Angiotensin (1-7). explorationpub.comnih.gov This effect is a key component of its cardiovascular regulatory function. Centrally, Ang-(1-7) acts to attenuate sympathetic outflow. portlandpress.comnih.gov Studies have shown that it reduces the synthesis and release of norepinephrine (NE), a primary neurotransmitter of the sympathetic system, in key brain regions like the hypothalamus and brainstem. portlandpress.comexplorationpub.comahajournals.org It also increases the reuptake of NE by neurons, further decreasing synaptic NE levels. portlandpress.comexplorationpub.com This negative neuromodulatory role on the central sympathetic nervous system helps to regulate NE homeostasis. portlandpress.com
Parasympathetic Nervous System Facilitation
In addition to inhibiting the sympathetic nervous system, Angiotensin (1-7) facilitates parasympathetic activity. mdpi.comnih.govproquest.com This dual action is critical for its role in promoting autonomic balance. Central overexpression of Ang-(1-7) has been linked to predominantly parasympathetic cardiovascular effects. explorationpub.com Studies in animal models of chronic heart failure have shown that central augmentation of Ang-(1-7) increases vagal outflow, which is a key indicator of parasympathetic activity. nih.gov This enhancement of vagal tone contributes to the improvement of baroreflex function. nih.gov Furthermore, intracerebroventricular administration of Ang-(1-7) has been shown to enhance the vagal components of baroreceptor reflex sensitivity in hypertensive rats. oup.com This facilitation of the parasympathetic nervous system is a crucial mechanism through which Ang-(1-7) exerts its cardioprotective effects. mdpi.comnih.gov
Baroreflex Control
Angiotensin (1-7) exerts a significant facilitatory effect on the baroreflex, a key mechanism for the short-term regulation of blood pressure. portlandpress.comahajournals.org Unlike Angiotensin II, which tends to attenuate baroreflex function, Ang-(1-7) has been shown to improve the baroreflex control of heart rate in both normotensive and hypertensive animal models. portlandpress.comnih.gov
Central administration of Ang-(1-7) enhances baroreflex sensitivity. nih.govahajournals.orgahajournals.org For instance, intracerebroventricular infusion of Ang-(1-7) in rabbits with chronic heart failure increased baroreflex gain and was associated with both inhibited sympathetic outflow and increased vagal outflow. nih.gov Similarly, microinjection of Ang-(1-7) into the nucleus tractus solitarii (NTS), a critical brainstem area for baroreflex regulation, leads to a significant increase in baroreflex sensitivity in normotensive rats. nih.gov In spontaneously hypertensive rats (SHR), which exhibit decreased baroreflex sensitivity, a higher dose of Ang-(1-7) was required to produce a similar effect, suggesting a reduced sensitivity to the peptide in this hypertensive model. nih.gov
The improvement in baroreflex function is mediated by the Mas receptor, as the effects can be blocked by its antagonist, A-779. nih.govahajournals.org The endogenous role of Ang-(1-7) in modulating baroreflex is highlighted by findings that central infusion of A-779 impairs baroreflex control, suggesting a tonic facilitatory role for the peptide. ahajournals.orgahajournals.org
| Animal Model | Administration Route | Key Finding | Reference |
|---|---|---|---|
| Normotensive Rats (Wistar) | Microinjection into NTS | Significant increase in baroreflex sensitivity. | nih.gov |
| Spontaneously Hypertensive Rats (SHR) | Microinjection into NTS | Increased baroreflex sensitivity, but required a higher dose than in normotensive rats. | nih.gov |
| Rabbits with Chronic Heart Failure (CHF) | Intracerebroventricular (ICV) Infusion | Increased baroreflex gain, reduced heart rate, and enhanced control of renal sympathetic nerve activity. | nih.gov |
| Renovascular Hypertensive Rats (2K1C) | Intracerebroventricular (ICV) Infusion | ICV infusion of the antagonist A-779 reverted the improvement in baroreflex sensitivity caused by ACE inhibitors, suggesting a role for central Ang-(1-7). | ahajournals.org |
Brain Regions Involved (e.g., Brainstem, Hypothalamus, NTS, PVN, RVLM, Hippocampus, Amygdala)
Angiotensin (1-7) exerts its neuromodulatory functions by acting on specific brain regions involved in cardiovascular and metabolic control. mdpi.com The peptide and its Mas receptor have been identified in several key areas:
Brainstem : This region, which includes the medulla oblongata, is crucial for autonomic regulation. explorationpub.commdpi.com Ang-(1-7) acts within the brainstem to modulate sympathetic and parasympathetic outflow. portlandpress.comexplorationpub.com
Hypothalamus : The hypothalamus is a critical center for integrating autonomic, endocrine, and behavioral responses. mdpi.com Ang-(1-7) influences neurotransmitter release, such as norepinephrine, in the hypothalamus to regulate sympathetic activity. portlandpress.comahajournals.org It is also involved in the regulation of vasopressin secretion from hypothalamic explants. portlandpress.com
Nucleus of the Solitary Tract (NTS) : As the primary site for the termination of baroreceptor afferents, the NTS is essential for baroreflex control. explorationpub.commdpi.com Microinjection of Ang-(1-7) into the NTS enhances baroreflex sensitivity and can elicit decreases in mean arterial pressure and heart rate. nih.gov
Paraventricular Nucleus (PVN) : The PVN of the hypothalamus is involved in the autonomic control of cardiovascular activity and metabolism. explorationpub.commdpi.com Mas receptors are present in this nucleus. mdpi.com Unlike its effects in the NTS, microinjection of Ang-(1-7) into the PVN can increase blood pressure and sympathetic activity, similar to the effects of Angiotensin II in this region. mdpi.com
Rostral Ventrolateral Medulla (RVLM) : The RVLM is a key area for generating sympathetic vasomotor tone. explorationpub.commdpi.com In contrast to its sympathoinhibitory effects in other areas, injection of Ang-(1-7) into the RVLM has been shown to cause an increase in blood pressure and sympathetic nerve activity. portlandpress.commdpi.com This pressor effect was observed to be greater in hypertensive rats compared to normotensive ones. portlandpress.com
Hippocampus : Beyond cardiovascular control, Ang-(1-7) has effects in brain regions associated with cognition. It has been shown to enhance long-term potentiation, a form of synaptic plasticity involved in learning and memory, in the CA1 region of the hippocampus. portlandpress.comfrontiersin.org
Amygdala : This brain region is involved in emotional processing and memory. Ang-(1-7) is endogenously present in the amygdala and has been shown to enhance long-term potentiation in the lateral amygdala of rats, suggesting a role in memory formation. portlandpress.comnih.gov
Metabolic Regulation
The ACE2/Ang-(1-7)/Mas axis of the renin-angiotensin system plays a significant role in metabolic regulation, often counteracting the effects of the classical ACE/Ang II/AT1 axis. imrpress.com This protective axis is involved in glucose homeostasis, insulin (B600854) sensitivity, and lipid metabolism. nih.govimrpress.com
Ang-(1-7) has been shown to improve glucose tolerance and enhance insulin sensitivity. imrpress.com It can protect pancreatic β-cells and increase insulin secretion. imrpress.com In insulin-sensitive tissues, Ang-(1-7) activates intracellular insulin signaling pathways and promotes glucose transport in a MasR-dependent manner. nih.gov Specifically, it can enhance glucose uptake by skeletal muscle and inhibit gluconeogenesis in the liver. imrpress.com In adipose tissue, Ang-(1-7) can increase insulin-stimulated glucose uptake by reducing the production of reactive oxygen species (ROS). imrpress.com
Recent studies have highlighted the beneficial effects of Ang-(1-7) in animal models of obesity and metabolic syndrome. nih.govahajournals.org Chronic increases in Ang-(1-7) levels in the brain have been shown to improve both cardiovascular and metabolic parameters in rats with fructose-induced metabolic syndrome. ahajournals.org Furthermore, oral treatment with an Ang-(1-7) formulation in mice on a high-fat diet reduced fat mass, liver weight, total cholesterol, and triglycerides. ahajournals.org This treatment also improved lipid metabolism and decreased the expression of pro-inflammatory cytokines in the liver, preventing hepatic steatosis. ahajournals.org The deficiency of the Mas receptor in mice can lead to a state resembling metabolic syndrome, characterized by dyslipidemia, lower glucose tolerance, and increased adipose tissue mass, further underscoring the importance of the Ang-(1-7)/Mas axis in metabolic health. ahajournals.org
| Metabolic Parameter | Effect of Angiotensin (1-7) | Mechanism | Reference |
|---|---|---|---|
| Glucose Homeostasis | Improves glucose tolerance; Enhances insulin sensitivity | Protects pancreatic β-cells; Increases insulin secretion; Enhances glucose uptake in muscle; Inhibits hepatic gluconeogenesis | imrpress.com |
| Lipid Metabolism | Reduces total cholesterol and triglycerides | Suppresses adipogenesis-related genes in the liver | ahajournals.org |
| Adipose Tissue | Reduces fat mass; Increases glucose uptake | Reduces ROS production in adipose tissue | imrpress.comahajournals.org |
| Hepatic Function | Prevents hepatic steatosis (fatty liver) | Decreases pro-inflammatory profile and fat deposition in the liver | ahajournals.org |
Glucose Homeostasis and Insulin Sensitivity
Angiotensin (1-7) plays a significant role in maintaining glucose balance and enhancing insulin sensitivity through various mechanisms. The ACE2/Ang-(1-7)/Mas axis is a key regulator of glucose metabolism, offering protective effects against metabolic abnormalities. plos.orgportlandpress.com This axis improves glucose tolerance and insulin sensitivity by safeguarding pancreatic β-cells, boosting insulin secretion, augmenting glucose metabolism in adipose tissue, promoting glucose uptake by skeletal muscle, and curbing hepatic gluconeogenesis. plos.orgportlandpress.com
In rodent models of obesity and metabolic syndrome, Angiotensin (1-7) has been shown to reverse whole-body glucose intolerance and insulin resistance. nih.gov Chronic administration of Angiotensin (1-7) has been found to ameliorate insulin resistance in fructose-fed rats by reducing triacylglycerol levels. mdpi.com Furthermore, transgenic rats with elevated circulating levels of Angiotensin (1-7) exhibit enhanced glucose tolerance and insulin sensitivity. nih.gov The insulin-sensitizing effects of Angiotensin (1-7) have been demonstrated in various animal models, including lean rats and those with obesity, diabetes, and metabolic syndrome. researchgate.net
One of the molecular mechanisms underlying these benefits involves the improvement of insulin signaling pathways. Angiotensin (1-7) has been shown to reduce the serine phosphorylation of insulin receptor substrate-1 (IRS-1), a key step in counteracting insulin resistance. mdpi.com In animal models, this improvement in insulin signaling was observed in the liver, skeletal muscle, and adipose tissue. mdpi.com Specifically in skeletal muscle, Angiotensin (1-7) enhances glucose uptake by increasing the translocation of glucose transporter 4 (GLUT4) to the cell membrane. nih.gov
Table 1: Effects of Angiotensin (1-7) on Glucose Homeostasis and Insulin Sensitivity
| Parameter | Effect of Angiotensin (1-7) | Affected Tissues/Organs |
| Glucose Tolerance | Enhanced | Whole-body, Adipose Tissue |
| Insulin Sensitivity | Improved | Whole-body, Skeletal Muscle, Adipose Tissue, Liver |
| Insulin Secretion | Increased | Pancreatic β-cells |
| Glucose Uptake | Enhanced | Skeletal Muscle, Adipose Tissue |
| Hepatic Gluconeogenesis | Inhibited | Liver |
| Insulin Signaling | Improved (e.g., reduced IRS-1 serine phosphorylation) | Skeletal Muscle, Adipose Tissue, Liver |
Lipid Metabolism
Angiotensin (1-7) exerts beneficial effects on lipid metabolism, contributing to a healthier lipid profile. mdpi.com Studies in transgenic rats with increased circulating levels of this peptide have shown decreased levels of triglycerides and cholesterol. nih.gov These animals also exhibited a significant reduction in abdominal fat mass, despite having normal food intake. nih.gov
The mechanisms behind these effects involve the modulation of processes within adipose tissue. Angiotensin (1-7) has been found to increase the release of glycerol from primary adipocytes in a dose-dependent manner, indicating a lipolytic effect. mdpi.com This process appears to be mediated through the Mas receptor. mdpi.com Furthermore, Angiotensin (1-7) promotes the formation of smaller, more insulin-sensitive adipocytes, a process known as adipogenesis. mdpi.com
In mouse models of high-fat diet-induced obesity, an oral formulation of Angiotensin (1-7) was shown to improve lipid metabolism and prevent hepatic steatosis (fatty liver). researchgate.netmdpi.com This treatment led to a reduction in total body fat mass, liver weight, and circulating levels of total cholesterol and triglycerides. mdpi.com These findings suggest that the Angiotensin (1-7)/Mas receptor axis is an important component in the regulation of fat accumulation and breakdown. nih.gov
Table 2: Research Findings on Angiotensin (1-7) and Lipid Metabolism
| Research Model | Key Findings |
| Transgenic rats with elevated Ang-(1-7) | Decreased triglycerides and cholesterol; Reduced abdominal fat mass. nih.gov |
| Primary adipocyte cultures | Increased glycerol release (lipolysis). mdpi.com |
| Fructose-fed rats | Reduced ectopic lipid accumulation in the liver; Diminished volume of epididymal adipocytes. mdpi.com |
| Mice on a high-fat diet | Oral Ang-(1-7) prevented hepatic steatosis and inflammation; Reduced total body fat mass and liver weight. researchgate.netmdpi.com |
Energy Balance
Angiotensin (1-7) is emerging as a significant contributor to the regulation of energy balance. portlandpress.comnih.gov It has been proposed that this peptide can increase resting energy expenditure and promote thermogenesis—the production of heat—in white adipose tissue. portlandpress.com In animal models, Angiotensin (1-7) has been shown to reduce body weight by enhancing energy expenditure. nih.gov
Research in mice on a high-fat diet indicates that Angiotensin (1-7) can attenuate obesity by inducing the "browning" of subcutaneous white fat, a process that increases energy expenditure. nih.gov The central nervous system, particularly the arcuate nucleus (ARC) of the hypothalamus, is a key area for regulating energy balance. portlandpress.com Studies have shown that Angiotensin (1-7) can induce neuronal activation in the ARC. nih.gov This suggests that the effects of Angiotensin (1-7) on energy balance may be mediated through neural circuits within the brain that control energy homeostasis. nih.gov
Other Systems
Pulmonary System (e.g., Acute Lung Injury, Asthma)
In the pulmonary system, Angiotensin (1-7) demonstrates protective and anti-inflammatory effects. In models of acute lung injury (ALI), the administration of Angiotensin (1-7) has been shown to reduce lung edema, myeloperoxidase activity, and the production of proinflammatory cytokines. nih.govresearchgate.net These protective effects are largely mediated through its receptor, Mas. nih.gov Angiotensin (1-7) can improve arterial oxygenation and decrease the inflammatory response in the lungs. sbh.org.br
In the context of asthma, Angiotensin (1-7) has been shown to promote the resolution of eosinophilic inflammation. sbh.org.br In mouse models of chronic allergic asthma, treatment with an Angiotensin (1-7) mimetic attenuated airway and pulmonary vasculature remodeling, and reduced peribronchial and perivascular fibrosis and inflammation. nih.gov It also helps in reducing inflammation in both eosinophilic and neutrophilic asthma models. researchgate.net These findings suggest that agonists of the Angiotensin (1-7) receptor could be a potential therapeutic avenue for chronic asthma. nih.gov
Skeletal Muscle (e.g., Muscle Atrophy, Fibrosis)
Angiotensin (1-7) plays a beneficial role in skeletal muscle health by counteracting atrophy and fibrosis. It has been shown to prevent the atrophic effects of disuse, restoring muscle strength and mass in immobilized limbs of mice. nih.gov The peptide exerts anti-atrophic properties by inhibiting signaling pathways that lead to muscle breakdown, such as the one induced by myostatin. mdpi.com This action is dependent on the Mas receptor and the activation of the protein kinase Akt. mdpi.com
Furthermore, Angiotensin (1-7) has been found to reduce fibrosis in dystrophic skeletal muscle. plos.org In a mouse model of Duchenne muscular dystrophy, administration of Angiotensin (1-7) normalized skeletal muscle architecture, decreased local fibrosis, and improved muscle function. plos.org It also promotes skeletal muscle regeneration after injury. nih.gov In vitro studies have shown that Angiotensin (1-7) enhances the differentiation of muscle cells and increases the diameter of myotubes. nih.gov
Reproductive System (e.g., Ovulation, Spermatogenesis, Steroid Synthesis)
The ACE2/Ang-(1-7)/Mas axis is also involved in the regulation of the reproductive system in both males and females. researchgate.netportlandpress.com In females, Angiotensin (1-7) has been shown to stimulate ovarian follicle growth, oocyte maturation, and ovulation in several mammalian species. portlandpress.com It is found in human follicular fluid and its receptor, Mas, is expressed in ovarian follicles at all developmental stages. portlandpress.com
In the male reproductive system, the Angiotensin (1-7) receptor Mas plays a significant role in the regulation of spermatogenesis. nih.gov Studies in Mas-knockout mice have revealed disturbed spermatogenesis and a marked reduction in daily sperm production. nih.gov In humans with severe spermatogenesis impairment, lower levels of ACE2, Angiotensin (1-7), and Mas have been observed in the testes compared to fertile individuals. mdpi.com This suggests a role for Angiotensin (1-7) in modulating steroidogenesis and sperm cell function. mdpi.com Additionally, the vasodilatory effect of Angiotensin (1-7) is involved in the physiological mechanism of penile erection. portlandpress.com
Cancer
The role of Angiotensin (1-7) in cancer is complex and multifaceted, with research demonstrating both anti-cancer and, in some contexts, pro-cancer effects. frontiersin.orgfrontiersin.org This duality appears to be dependent on the specific type of cancer, the tumor microenvironment, and the experimental models used. frontiersin.orgfrontiersin.org
Anti-cancer effects
A substantial body of evidence points to the anti-tumorigenic properties of Angiotensin (1-7). benthamdirect.comresearchgate.net These effects are pleiotropic, targeting cancer cell growth, the tumor microenvironment, and metastasis. benthamdirect.comnih.gov The primary mechanism for these anti-cancer actions is the activation of the Mas receptor, a G protein-coupled receptor. benthamdirect.comnih.govresearchgate.net
Inhibition of Cell Proliferation and Growth Angiotensin (1-7) has been shown to inhibit the growth of various cancer cell lines. nih.gov In lung cancer, for instance, it potently curbed the growth of human adenocarcinoma SK-LU-1 and A549 cells, as well as non-small cell lung cancer SK-MES-1 cells, at subnanomolar concentrations. nih.govoup.com This anti-proliferative effect was linked to a reduction in the serum-stimulated phosphorylation of the MAP kinases ERK1/2. nih.govoup.com Similarly, in human nasopharyngeal carcinoma (NPC) xenografts, Angiotensin (1-7) suppressed cell proliferation and migration, effects that were blocked by the Mas receptor antagonist A-779. aacrjournals.org Studies on hepatocellular carcinoma also revealed that Angiotensin (1-7) inhibited tumor growth in a time- and dose-dependent manner by reducing cell proliferation and inducing apoptosis. nih.govfrontiersin.org In breast cancer, Angiotensin (1-7) has demonstrated anti-proliferative and pro-apoptotic actions on T47D breast cancer cells. scirp.org
Anti-angiogenic Activity Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Angiotensin (1-7) exhibits significant anti-angiogenic activity. researchgate.netaacrjournals.org In human lung tumor xenografts, treatment with Angiotensin (1-7) not only reduced tumor growth but also markedly decreased vessel density. aacrjournals.orgnih.gov This effect is attributed to the peptide's ability to reduce the expression of key pro-angiogenic factors, notably Vascular Endothelial Growth Factor (VEGF). aacrjournals.orgnih.gov Reductions in VEGF and its receptor have been observed in lung, prostate, and nasopharyngeal cancer models following Angiotensin (1-7) administration. frontiersin.orgaacrjournals.org In prostate cancer xenografts, the peptide's anti-angiogenic action was associated with lower concentrations of VEGF and placental growth factor (PlGF) and increased levels of the soluble VEGF receptor 1 (sFlt-1). nih.gov
Inhibition of Metastasis and Invasion The spread of cancer cells to distant organs is a major cause of mortality. Angiotensin (1-7) has been found to interfere with metastatic processes. In breast cancer cells, it counteracts the pro-tumorigenic signals stimulated by Angiotensin II, abrogating Angiotensin II-induced migration and invasion. nih.govoncotarget.com This includes inhibiting the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix during invasion. nih.gov Furthermore, Angiotensin (1-7) can block the epithelial-mesenchymal transition (EMT), a critical process for metastasis initiation, which is also induced by Angiotensin II. nih.govoncotarget.com
Modulation of the Tumor Microenvironment Beyond directly targeting cancer cells, Angiotensin (1-7) also modulates the tumor microenvironment. It has been shown to reduce cancer-associated fibrosis. nih.gov In a breast cancer model, Angiotensin (1-7) treatment markedly decreased fibroblast growth and both interstitial and perivascular fibrosis within tumors. nih.gov This anti-fibrotic effect was linked to a reduction in transforming growth factor-beta (TGF-β) production and ERK1/2 phosphorylation. nih.gov The peptide also reduces tumor-induced inflammation, another key component of the tumor microenvironment. benthamdirect.comnih.gov
| Cancer Type | Experimental Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| Lung Cancer | Human lung cancer cell lines (A549, SK-LU-1, SK-MES-1); A549 xenograft mice | Inhibited cell growth and proliferation; reduced tumor volume. nih.govoup.com Markedly decreased vessel density. aacrjournals.org | Mediated by Mas receptor; reduction in ERK1/2 phosphorylation; inhibition of COX-2; reduction in VEGF. frontiersin.orgnih.govaacrjournals.org |
| Breast Cancer | Human breast cancer cell lines (T47D, MDA-MB-231); murine mammary epithelial cells (NMuMG) | Inhibited proliferation and induced apoptosis. scirp.org Abrogated Angiotensin II-induced migration, invasion, and EMT. nih.govoncotarget.com Reduced tumor fibrosis. nih.gov | Counteracted Angiotensin II effects; inhibited MMP-9 activity and VEGF expression; reduced TGF-β production. nih.govnih.gov |
| Prostate Cancer | Human LNCaP prostate cancer xenograft mice | Significantly reduced tumor volume and weight. nih.gov | Decreased Ki67, ERK1/2 activities, and vessel density; reduced VEGF and PlGF, increased sFlt-1. nih.gov |
| Hepatocellular Carcinoma | H22 hepatoma-bearing mice | Inhibited tumor growth in a time- and dose-dependent manner. nih.govfrontiersin.org | Reduced cell proliferation, decreased angiogenesis, and induced tumor cell apoptosis. nih.govfrontiersin.org Downregulated AT1 receptor mRNA, upregulated AT2 and Mas receptors. nih.gov |
| Nasopharyngeal Carcinoma | Human nasopharyngeal carcinoma xenografts and cell lines | Suppressed cell proliferation and migration; reduced tumor growth and vessel density. aacrjournals.org | Mediated by Mas receptor; inhibited p44/42 MAPK and p38 MAPK phosphorylation; reduced VEGF and PlGF. aacrjournals.org |
Pro-cancer effects
Despite the predominant anti-cancer profile, some studies have reported contradictory, pro-tumorigenic roles for Angiotensin (1-7). frontiersin.orgfrontiersin.org These findings highlight the complexity of the peptide's function and suggest its effects can be highly context-dependent. frontiersin.orgfrontiersin.org
The most cited example of a pro-cancer effect comes from studies on renal cell carcinoma. Research has shown that Angiotensin (1-7) can promote the migration and invasion of human renal cell carcinoma cells. frontiersin.orgfrontiersin.org This effect was found to be dependent on the Mas receptor and mediated through the activation of the Akt signaling pathway. frontiersin.orgfrontiersin.org This observation stands in contrast to the anti-proliferative and anti-metastatic effects seen in many other cancer types. frontiersin.orgresearchgate.net
The reasons for these discrepancies are not fully understood but may relate to differences in the expression levels of various renin-angiotensin system components (like ACE, ACE2, and different angiotensin receptors) in different cancer tissues, variations in experimental methodologies, or distinct downstream signaling pathways being activated in specific cancer types. frontiersin.orgfrontiersin.org For example, while Angiotensin (1-7) generally opposes the actions of the pro-tumorigenic peptide Angiotensin II, the balance and interplay between these two peptides and their respective receptors can vary significantly between different malignancies. frontiersin.orgnih.gov These conflicting reports underscore the need for further investigation to fully elucidate the mechanisms that determine whether Angiotensin (1-7) will act to suppress or promote tumor progression in a given cancer. frontiersin.orgfrontiersin.org
| Cancer Type | Experimental Model | Key Findings | Mechanism of Action |
|---|---|---|---|
| Renal Cell Carcinoma | Human renal cell carcinoma cells | Promoted migration and invasion of cancer cells. frontiersin.orgfrontiersin.org | Dependent on Mas receptor-induced Akt activation. frontiersin.orgfrontiersin.org |
Research Methodologies and Models in Angiotensin 1 7 Studies
In Vitro Studies (e.g., Cell Culture, Isolated Tissues)
In vitro research has been fundamental in elucidating the cellular and molecular mechanisms of Angiotensin (1-7) (Ang-(1-7)). These studies often utilize cell cultures and isolated tissues to investigate the direct effects of the peptide, independent of systemic influences. For instance, in glial cell cultures, Ang-(1-7) has been shown to attenuate lipopolysaccharide-induced increases in nitric oxide production, demonstrating an anti-inflammatory action at the cellular level. nih.gov This effect is mediated through its receptor, Mas. nih.gov
Studies on isolated adipocytes, as well as cardiac and renal tissues from male mice, have revealed that Ang-(1-7) can improve mitochondrial dynamics, ultrastructure, and function. nih.gov Furthermore, in cultured rat dopaminergic neurons, Ang-(1-7) prevented the detrimental effects of Angiotensin II on mitochondrial dynamics through an anti-inflammatory, interleukin-10-mediated mechanism. nih.gov Research on isolated arteries, such as mesenteric, coronary, and pulmonary arteries from spontaneously hypertensive rats (SHR), has demonstrated that Ang-(1-7) induces dose-dependent relaxation. nih.gov This vasodilatory effect was found to be mediated by the Mas receptor and the nitric oxide-cGMP-PKG signaling pathway. nih.gov
Animal Models of Disease
Animal models are indispensable for understanding the physiological and pathophysiological roles of Ang-(1-7) in various diseases. These models allow for the investigation of the peptide's effects in a complex biological system, providing insights that are more directly translatable to human conditions.
Models of Hypertension (e.g., Spontaneously Hypertensive Rats, Fructose-fed Rats)
Spontaneously hypertensive rats (SHR) are a widely used genetic model of hypertension. In SHR, Ang-(1-7) has been shown to have a blood pressure-lowering effect. physiology.orgahajournals.org Short-term infusion of Ang-(1-7) did not significantly alter baseline mean arterial pressure, but long-term infusion resulted in a gradual decrease in blood pressure. ahajournals.org This depressor response was attenuated by the Ang-(1-7) antagonist A-779. ahajournals.org In another study, infusion of Ang-(1-7) into SHR for two weeks caused a sustained reduction in plasma vasopressin concentration, which was associated with increased urinary excretion of prostaglandin (B15479496) E2 and 6-keto-prostaglandin F1α, leading to diuresis and natriuresis in the initial days of treatment. physiology.org
Fructose-fed rats serve as a model for insulin (B600854) resistance and mild hypertension. nih.govphysiology.org In this model, chronic treatment with Ang-(1-7) significantly reduced the mild hypertension. nih.govphysiology.org This was accompanied by improvements in cardiac remodeling, including reduced heart-to-body weight ratio, myocyte diameter, and fibrosis. nih.govphysiology.org
| Model | Key Findings with Ang-(1-7) | References |
| Spontaneously Hypertensive Rats (SHR) | Long-term infusion causes a gradual decrease in blood pressure. | ahajournals.org |
| Reduces plasma vasopressin and increases urinary prostaglandins (B1171923), leading to diuresis and natriuresis. | physiology.org | |
| Induces relaxation in isolated mesenteric, coronary, and pulmonary arteries. | nih.gov | |
| Fructose-fed Rats | Reduces mild hypertension. | nih.govphysiology.org |
| Improves cardiac remodeling by reducing hypertrophy and fibrosis. | nih.govphysiology.org | |
| Improves insulin sensitivity and reduces triglyceride levels. | diabetesjournals.orgportlandpress.com |
Models of Heart Failure (HF-rEF, HF-pEF)
Animal models have been crucial in exploring the therapeutic potential of Ang-(1-7) in heart failure. In a mouse model of heart failure with preserved ejection fraction (HFpEF), induced by a high-fat diet and L-NAME, Ang-(1-7) treatment for four weeks improved diastolic function. scholaris.caahajournals.org This was evidenced by reductions in isovolumetric relaxation time, left ventricular end-diastolic pressure, and the time constant of isovolumetric relaxation (Tau). scholaris.caahajournals.org Furthermore, Ang-(1-7) attenuated cardiac hypertrophy in this model. ahajournals.org
Another mouse model of HFpEF, induced by a continuous low-dose infusion of Angiotensin II, also demonstrated the development of left ventricular diastolic dysfunction without an increase in blood pressure or left ventricular hypertrophy. physiology.org While this study established the model, it did not test the effects of Ang-(1-7). However, it provides a relevant model for future investigations into the peptide's efficacy.
Models of Cardiometabolic Syndrome and Diabetes
The fructose-fed rat is a well-established model of the metabolic syndrome. diabetesjournals.org Chronic treatment with Ang-(1-7) in these rats led to lower body weight, reduced total fat mass, and decreased serum triglycerides. diabetesjournals.org It also improved glucose tolerance and insulin sensitivity. diabetesjournals.org These beneficial metabolic effects were also observed with short-term treatment, even without weight loss. diabetesjournals.org
In Zucker diabetic fatty rats, a model of type 2 diabetes and nephropathy, chronic administration of Ang-(1-7) reduced circulating triglycerides, proteinuria, and systolic blood pressure, while restoring creatinine (B1669602) clearance. physiology.org The peptide also mitigated oxidative stress and reduced the expression of pro-inflammatory markers in the kidney. physiology.org In db/db mice, another model of type 2 diabetes, Ang-(1-7) treatment improved cardiac hypertrophy and myocardial fibrosis, and reduced cardiac triacylglycerol accumulation and lipotoxicity, which contributed to the improvement of diastolic dysfunction. ahajournals.org
| Model | Key Findings with Ang-(1-7) | References |
| Fructose-fed Rats | Lowers body weight, fat mass, and triglycerides; improves glucose tolerance and insulin sensitivity. | diabetesjournals.org |
| Improves insulin signaling in liver, skeletal muscle, and adipose tissue. | portlandpress.com | |
| Zucker Diabetic Fatty Rats | Reduces triglycerides, proteinuria, and blood pressure; restores creatinine clearance; reduces renal oxidative stress and inflammation. | physiology.org |
| db/db Mice | Improves cardiac hypertrophy and fibrosis; reduces cardiac lipotoxicity; improves diastolic dysfunction. | ahajournals.org |
| Akita and eNOS-/- Mice (Diabetic Retinopathy) | Oral administration of Lactobacillus expressing Ang-(1-7) reduced retinal capillary loss and inflammation. | arvojournals.org |
Models of Neurocognitive Disorders (e.g., Age-related Cognitive Decline, Alzheimer's, Parkinson's, Schizophrenia)
The role of Ang-(1-7) in neurocognitive disorders has been investigated in various animal models. In aged mice, chronic Ang-(1-7) treatment has been shown to improve insulin sensitivity and reduce blood pressure, suggesting a potential to mitigate age-related cardiometabolic risk factors for cognitive decline. mdpi.comnih.gov
In mouse models of Alzheimer's disease (AD), such as the 5xFAD and SAMP8 mice, Ang-(1-7) has demonstrated neuroprotective effects. nih.govalzdiscovery.org Intracerebroventricular infusion of Ang-(1-7) in 5xFAD mice ameliorated cognitive impairment and increased cerebral blood flow without altering amyloid plaque levels. alzdiscovery.org In SAMP8 mice, brain levels of Ang-(1-7) were found to be reduced and inversely correlated with tau hyperphosphorylation, a key pathological feature of AD. alzdiscovery.orgnih.gov This inverse correlation was also confirmed in the P301S mouse model of pure tauopathy. nih.gov
In a mouse model of Parkinson's disease (PD) using AAV-hα-syn(A53T) to overexpress alpha-synuclein, Ang-(1-7) levels were reduced in the substantia nigra. aging-us.comnih.gov Exogenous Ang-(1-7) administration alleviated behavioral impairments, rescued dopaminergic neuron loss, and lowered α-synuclein expression. aging-us.comnih.gov In a 6-hydroxydopamine (6-OHDA) rat model of PD, stimulation of the Mas receptor with Ang-(1-7) improved motor performance and preserved dopaminergic neurons. jneurology.com
| Model | Key Findings with Ang-(1-7) | References |
| Aged Mice | Improves insulin sensitivity and reduces blood pressure. | mdpi.comnih.gov |
| 5xFAD Mice (Alzheimer's) | Ameliorates cognitive impairment and increases cerebral blood flow. | alzdiscovery.org |
| SAMP8 and P301S Mice (Alzheimer's/Tauopathy) | Brain Ang-(1-7) levels are reduced and inversely correlate with tau hyperphosphorylation. | alzdiscovery.orgnih.gov |
| AAV-hα-syn(A53T) Mice (Parkinson's) | Alleviates behavioral deficits, rescues dopaminergic neurons, and reduces α-synuclein expression. | aging-us.comnih.gov |
| 6-OHDA Rats (Parkinson's) | Improves motor performance and preserves dopaminergic neurons. | jneurology.com |
Models of Ischemic Stroke and Subarachnoid Hemorrhage
The neuroprotective effects of Ang-(1-7) have been demonstrated in various animal models of stroke. In models of ischemic stroke, such as those induced by endothelin-1 (B181129) or permanent middle cerebral artery occlusion (MCAO), Ang-(1-7) infusion decreased the infarct area and reduced neurological deficits. explorationpub.comresearchgate.net These protective effects are attributed to the anti-inflammatory and antioxidant properties of the peptide. explorationpub.com For instance, Ang-(1-7) inhibited NF-κB activity and reduced the release of pro-inflammatory cytokines. explorationpub.com
In a mouse model of intracranial aneurysms, which can lead to subarachnoid hemorrhage, Ang-(1-7) infusion reduced the prevalence of subarachnoid hemorrhage and mortality. nih.gov Interestingly, this protective effect was not associated with a reduction in vascular inflammation or oxidative stress, but rather with a decrease in the expression of matrix metalloproteinase-9 (MMP-9). nih.gov The beneficial effects of Ang-(1-7) were absent in mice lacking the Mas receptor, highlighting its importance in mediating these protective actions. nih.gov In another study on aneurysmal subarachnoid hemorrhage, Ang-(1-7) was found to reduce the rupture rate of intracranial aneurysms in an angiotensin II type 2 receptor (AT2R)-dependent manner. barrowneuro.org
| Model | Key Findings with Ang-(1-7) | References |
| Endothelin-1 Induced MCAO (Ischemic Stroke) | Reduces infarct size and neurological deficits; inhibits NF-κB activity and pro-inflammatory cytokine release. | explorationpub.com |
| Permanent MCAO (Ischemic Stroke) | Decreases infarct volume and improves neurological function; exerts antioxidant effects. | explorationpub.com |
| Mouse Model of Intracranial Aneurysms | Reduces prevalence of subarachnoid hemorrhage and mortality. | nih.gov |
| Reduces rupture rate of intracranial aneurysms via an AT2R-dependent mechanism. | barrowneuro.org |
Models of Obesity
The investigation of Angiotensin (1-7) in the context of obesity and its related metabolic dysfunctions predominantly uses rodent models. These models are crucial for understanding how Ang-(1-7) influences factors like adiposity, insulin resistance, and energy balance. mdpi.comnih.gov
A primary model is diet-induced obesity, where animals, typically C57BL/6J mice, are fed a high-fat diet for an extended period. ahajournals.org In this model, chronic systemic administration of Ang-(1-7) has been shown to attenuate weight gain and the accumulation of fat mass. ahajournals.org This effect is not due to reduced food intake but is associated with an increase in energy expenditure and oxygen consumption. ahajournals.org
Another established model is the obese Zucker rat, a genetic model of obesity and insulin resistance. nih.gov Studies using this model have explored the effects of Mas receptor agonists, which mimic Ang-(1-7), on glucose metabolism in skeletal muscle. nih.gov Research also investigates the impact of Ang-(1-7) in fructose-fed rats, a model for diet-induced metabolic syndrome, where the peptide has been found to improve glucose tolerance, insulin levels, and blood pressure. mdpi.comahajournals.org Furthermore, studies in db/db mice, a model for type 2 diabetes and obesity, have demonstrated that Ang-(1-7) can ameliorate diabetic cardiomyopathy by reducing lipotoxicity and inflammation. ahajournals.org
Table 1: Research Findings in Obesity Models
| Model | Intervention | Key Findings | Citations |
|---|---|---|---|
| High-Fat Diet-Induced Obese Mice | Chronic systemic Ang-(1-7) infusion | Attenuated weight gain and adiposity; Increased energy expenditure. | ahajournals.org |
| Fructose-Fed Rats | Chronic intracerebroventricular Ang-(1-7) | Reduced glucose and insulin levels; Improved glucose tolerance and blood pressure. | mdpi.comnih.gov |
| Obese Zucker Rats | AVE 0991 (MasR agonist) administration | Improved glucose tolerance and insulin signaling in skeletal muscle. | nih.gov |
| db/db Mice | Ang-(1-7) administration | Reduced cardiac hypertrophy, lipotoxicity, and adipose inflammation. | ahajournals.org |
Models of Cancer
The anti-neoplastic properties of Angiotensin (1-7) are frequently studied using in vivo xenograft models. nih.govnih.gov In these models, human cancer cells are implanted into immunocompromised mice, typically athymic nude mice, allowing the tumor to grow. nih.govresearchgate.net
Studies have demonstrated that systemic administration of Ang-(1-7) can significantly reduce the growth of human lung cancer xenografts. researchgate.netfrontiersin.org This anti-tumor effect is often accompanied by a marked decrease in tumor vascularity, suggesting that Ang-(1-7) inhibits angiogenesis. researchgate.netfrontiersin.orgoncotarget.com Similar inhibitory effects on tumor growth and angiogenesis have been observed in xenograft models of breast cancer (including estrogen receptor-positive and HER2-overexpressing types), nasopharyngeal carcinoma, and prostate cancer. nih.govfrontiersin.orgoncotarget.com The mechanism often involves the reduction of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). frontiersin.orgoncotarget.com
Beyond inhibiting growth and blood supply, Ang-(1-7) has been shown in these models to reduce cancer-associated fibrosis and inflammation within the tumor microenvironment. nih.govnih.gov
Table 2: Research Findings in Cancer Models
| Cancer Model | Intervention | Key Findings | Citations |
|---|---|---|---|
| Human Lung Cancer Xenograft | Ang-(1-7) administration | Reduced tumor volume and weight; Decreased vessel density and COX-2 activity. | researchgate.netfrontiersin.org |
| Human Breast Cancer Xenograft | Ang-(1-7) administration | Inhibited tumor growth; Reduced cancer-associated fibrosis. | researchgate.netoncotarget.com |
| Human Nasopharyngeal Carcinoma Xenograft | Ang-(1-7) administration | Decreased cell growth and angiogenesis; Attenuated VEGF expression. | frontiersin.orgoncotarget.com |
| Human Prostate Cancer Xenograft | Ang-(1-7) administration | Reduced metastasis via anti-angiogenic activities. | frontiersin.org |
Genetic Modulation (e.g., MasR Knockout, ACE2 Deletion/Overexpression)
Genetic modulation is a cornerstone of Ang-(1-7) research, providing definitive evidence for the roles of its receptor and synthesizing enzymes.
MasR Knockout: The development of mice with a genetic deletion of the Mas receptor (MasR knockout mice) has been instrumental. These animals provided the first key evidence that MasR is the physiological receptor for Ang-(1-7), as the peptide's binding and effects were significantly reduced or absent in tissues from these mice. explorationpub.com MasR knockout mice exhibit various phenotypes, including endothelial and cardiac dysfunction, which underscores the protective role of the Ang-(1-7)/MasR axis. europeanreview.org Studies using these mice have shown that the absence of MasR can augment atherosclerosis. tandfonline.com
ACE2 Deletion/Overexpression: Angiotensin-converting enzyme 2 (ACE2) is the primary enzyme responsible for synthesizing Ang-(1-7) from Angiotensin II. frontiersin.org Therefore, manipulating its expression is a powerful tool. Overexpression of ACE2, either systemically or in specific tissues like the brain, leads to increased Ang-(1-7) levels. This strategy has been used to demonstrate the beneficial effects of the peptide on cardiovascular function, cognition, and angiogenesis. frontiersin.orgexplorationpub.com Conversely, ACE2 deletion or deficiency in animal models has been shown to impair pancreatic beta-cell function and exacerbate conditions like diabetic cardiomyopathy, highlighting the importance of the ACE2/Ang-(1-7) pathway in metabolic health. ahajournals.orgahajournals.org
Pharmacological Interventions
Pharmacological tools, including the direct administration of Ang-(1-7) and the use of synthetic receptor agonists and antagonists, are essential for probing the system's function.
The method of Ang-(1-7) administration is chosen based on the specific research question.
Systemic Administration: Often achieved through continuous infusion via subcutaneous osmotic mini-pumps, this method allows for the study of long-term, whole-body effects of elevated Ang-(1-7) levels. ahajournals.orgmdpi.com It is commonly used in models of obesity, aging, and cancer to assess impacts on metabolism, blood pressure, and tumor growth. ahajournals.orgmdpi.comfrontiersin.org
Intracerebroventricular (ICV) Administration: This technique involves infusing Ang-(1-7) directly into the cerebral ventricles, bypassing the blood-brain barrier. explorationpub.comfrontiersin.org It is critical for investigating the central nervous system effects of the peptide, such as its role in regulating blood pressure, autonomic function, and metabolic outcomes. mdpi.comexplorationpub.comfrontiersin.org ICV infusion of Ang-(1-7) has been shown to lower blood pressure and improve baroreflex sensitivity in hypertensive rat models. explorationpub.comfrontiersin.org
Intra-arterial Administration: This method involves infusing Ang-(1-7) into a specific artery, such as the brachial or renal artery, to examine its direct, local effects on a particular vascular bed. mdpi.comnih.gov It has been used in both animal models and human studies to demonstrate the vasodilatory properties of Ang-(1-7) in the forearm and kidney circulation. nih.govahajournals.orgahajournals.org
Synthetic agonists for the Mas receptor are valuable because they can mimic the effects of Ang-(1-7) and may possess improved pharmacological properties, such as oral bioavailability.
AVE 0991: This was the first non-peptide, orally active MasR agonist developed. tandfonline.com It has been shown to mimic the beneficial cardiovascular and metabolic effects of Ang-(1-7), including vasodilation, blood pressure reduction, and improvements in glucose metabolism. nih.govtandfonline.commdpi.com AVE 0991 competes with Ang-(1-7) for binding to the receptor and its effects are blocked by MasR antagonists, confirming its mechanism of action. tandfonline.comahajournals.org
CGEN-856S: This is another novel peptide agonist for the Mas receptor. tandfonline.complos.org Research has demonstrated its specificity for MasR, showing that it induces vasorelaxation and exerts cardioprotective effects, such as reducing cardiac hypertrophy and fibrosis in animal models of heart failure. nih.govplos.org
MasR antagonists are indispensable tools for confirming that an observed biological effect of Ang-(1-7) or a MasR agonist is specifically mediated through the Mas receptor.
A-779: This compound, an analogue of Ang-(1-7) (D-Ala⁷-Ang-(1-7)), is the most widely used selective MasR antagonist. plos.orgrndsystems.com By blocking the receptor, A-779 prevents or reverses the effects of Ang-(1-7). explorationpub.com For instance, the blood pressure-lowering and neuroprotective effects of Ang-(1-7) are abolished by the co-administration of A-779, providing strong evidence for the involvement of the Mas receptor. explorationpub.comtandfonline.comahajournals.org
D-Pro7-Ang-(1-7): This is another peptide antagonist of the Mas receptor. cdnsciencepub.comguidetopharmacology.org Like A-779, it is used experimentally to inhibit MasR signaling and validate the receptor's role in the actions of Ang-(1-7). cdnsciencepub.comguidetopharmacology.org
ACE Inhibitors and Angiotensin Receptor Blockers (ARBs)
In the intricate landscape of the renin-angiotensin system (RAS), Angiotensin (1-7) [Ang-(1-7)] has emerged as a crucial counter-regulatory peptide to the often-detrimental effects of Angiotensin II (Ang II). Research into the physiological functions and therapeutic potential of Ang-(1-7) frequently employs pharmacological tools to manipulate the RAS. Among the most important of these are Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin Receptor Blockers (ARBs). Originally developed to block the classical ACE-Ang II-AT1 receptor axis for treating conditions like hypertension and heart failure, these drugs have proven invaluable in research models for elucidating the roles of the alternative ACE2-Ang-(1-7)-Mas receptor axis.
ACE inhibitors and ARBs are utilized in Ang-(1-7) research not only to study disease states but also to understand the fundamental mechanisms of the RAS. frontiersin.org By blocking key enzymatic steps or receptor interactions, these compounds create experimental conditions that help to isolate and magnify the effects of Ang-(1-7), providing insights into its synthesis, degradation, and signaling pathways.
The primary mechanism by which ACE inhibitors influence Ang-(1-7) levels is twofold. First, by inhibiting ACE, they prevent the conversion of Angiotensin I to the potent vasoconstrictor Ang II. physiology.org This leads to an accumulation of Ang I, which can then be shunted towards alternative enzymatic pathways, including conversion to Ang-(1-7) by enzymes like neprilysin. ahajournals.org Secondly, ACE itself is responsible for the degradation of Ang-(1-7) into the inactive fragment Ang-(1-5). scienceopen.comjacc.org Therefore, inhibiting ACE not only promotes the substrate pool for Ang-(1-7) synthesis but also prevents its breakdown, leading to a significant augmentation of circulating and tissue levels of the peptide. scienceopen.comjacc.orgfrontiersin.org
ARBs, on the other hand, function by selectively blocking the Ang II type 1 (AT1) receptor. researchgate.net This blockade prevents the primary actions of Ang II, such as vasoconstriction and inflammation. The resulting increase in circulating Ang II levels, due to the loss of negative feedback on renin release, makes more substrate available for the enzyme ACE2 to convert Ang II into Ang-(1-7). researchgate.net Several studies have shown that ARB treatment leads to the upregulation of ACE2 expression and activity, further enhancing the production of Ang-(1-7). physiology.orgnih.gov This ARB-induced increase in Ang-(1-7) is believed to contribute significantly to their therapeutic effects, as the peptide then acts on its Mas receptor to promote vasodilation and anti-proliferative effects, effectively counteracting the residual or AT2 receptor-mediated effects of Ang II. frontiersin.orgahajournals.org
The combined use of ACE inhibitors and ARBs has also been explored in research models. This dual blockade aims for a more complete interruption of the classical RAS, which can lead to even more pronounced increases in Ang-(1-7) and its precursors. ahajournals.orgahajournals.org This strategy helps researchers to study the maximal physiological response attributable to the Ang-(1-7) axis.
Detailed Research Findings
The application of ACE inhibitors and ARBs in various animal models has generated a substantial body of evidence highlighting the functional importance of Ang-(1-7). These studies demonstrate how manipulating the RAS with these drugs can reveal the protective role of Ang-(1-7) in cardiovascular and renal diseases.
In models of hypertension, such as spontaneously hypertensive rats (SHR), both ACE inhibitors and ARBs have been shown to increase Ang-(1-7) levels, which contributes to their blood pressure-lowering effects. ahajournals.orgfrontiersin.org For example, treatment of SHR with the ARB olmesartan (B1677269) resulted in elevated plasma and aortic levels of Ang-(1-7) and a fivefold increase in aortic ACE2 mRNA. physiology.orgfrontiersin.org This was associated with a reduction in vascular hypertrophy, an effect that was partially reversed by an Ang-(1-7) antagonist, directly implicating the peptide in the beneficial vascular remodeling effects of the ARB. physiology.orgnih.gov Similarly, in Dahl salt-sensitive hypertensive rats, the ARB candesartan (B1668252) reversed cardiac ACE2 repression and inhibited cardiovascular remodeling. scienceopen.comnih.gov
Studies on myocardial infarction (MI) and heart failure have also extensively used these agents. In a rat model of MI, the ACE inhibitor enalapril (B1671234) prevented the downregulation of ACE2 and increased circulating levels of Ang-(1-9), a precursor to Ang-(1-7), suggesting a protective mechanism involving this alternative RAS axis. nih.govahajournals.org Interestingly, in this model, plasma Ang-(1-7) levels did not change, highlighting the complexity of local versus systemic RAS regulation. nih.govahajournals.org In another study, the ARBs losartan (B1675146) and olmesartan administered to rats after MI led to a threefold increase in cardiac ACE2 mRNA expression. mdpi.com In a study on rats with heart failure, combination therapy with an ACE inhibitor and an ARB was more effective at improving cardiac function and survival than either drug alone, a benefit potentially mediated by enhanced Ang-(1-7) activity. oup.com
In the context of kidney disease, research has shown that RAS blockade with losartan or the ACE inhibitor perindopril (B612348) in diabetic mice normalized renal ACE2 expression and urinary Ang-(1-7) levels, which were otherwise decreased, preventing hypertension and renal fibrosis. frontiersin.org However, the effects can be complex. In a model of experimental kidney failure, the ACE inhibitor ramipril (B1678797) was beneficial, but the administration of exogenous Ang-(1-7) had adverse cardiac effects, which were prevented when combined with ramipril. nih.govnih.gov
The following tables summarize key findings from various research studies utilizing ACE inhibitors and ARBs to investigate the Angiotensin (1-7) pathway.
Table 1: Effects of ACE Inhibitors on Angiotensin (1-7) and Related Parameters in Research Models
| Drug | Model | Key Findings | Reference(s) |
|---|---|---|---|
| Lisinopril | Normotensive Rats | Increased cardiac ACE2 mRNA but had no effect on cardiac ACE2 activity. Combination with losartan increased cardiac Ang-(1-7). | frontiersin.orgahajournals.org |
| Spontaneously Hypertensive Rats (SHR) | Combined treatment with losartan normalized blood pressure and increased circulating Ang-(1-7). This effect was reversed by a neprilysin inhibitor, confirming the role of Ang-(1-7) in the antihypertensive effect. | ahajournals.orgnih.gov | |
| Enalapril | Myocardial Infarction (MI) Rat Model | Prevented the late-phase downregulation of cardiac and plasma ACE2 activity. Increased plasma Ang-(1-9) levels but did not change plasma Ang-(1-7) levels. | nih.govahajournals.org |
| Swine Model of Cardiac Arrest | Reduced plasma Ang II levels but did not affect plasma Ang-(1-7) levels. Decreased myocardial ACE/ACE2 ratio. | nih.gov | |
| Perindopril | Diabetic Akita Mice | Normalized decreased renal ACE2 expression and urinary Ang-(1-7) levels, preventing hypertension and renal fibrosis. | frontiersin.org |
| Diabetic Mice (ACE2 Knockout) | Reduced renal Ang-(1-7) levels, likely by reducing Ang II substrate. | diabetesjournals.org | |
| Ramipril | Subtotal Nephrectomy Rat Model | Reduced blood pressure and improved cardiac hypertrophy. Increased plasma Ang-(1-7). Prevented adverse effects of exogenous Ang-(1-7) infusion. | nih.gov |
| Myocardial Infarction (MI) Rat Model | Improved cardiac function and reduced remodeling. Effects were superior to olmesartan in some parameters. | tandfonline.com | |
| Captopril | Primary Human Airway Epithelial Cells | Increased ACE2 expression at a concentration of 1 µM. | frontiersin.org |
Table 2: Effects of Angiotensin Receptor Blockers (ARBs) on Angiotensin (1-7) and Related Parameters in Research Models
| Drug | Model | Key Findings | Reference(s) |
|---|---|---|---|
| Losartan | Normotensive Rats | Increased plasma Ang II and Ang-(1-7). Increased both cardiac ACE2 mRNA and activity. | ahajournals.org |
| Diabetic Akita Mice | Normalized decreased renal ACE2 expression and urinary Ang-(1-7) levels, preventing hypertension and renal fibrosis. | frontiersin.org | |
| Primary Human Airway Epithelial Cells | Increased ACE2 expression at a concentration of 2 µM. | frontiersin.org | |
| Olmesartan | Spontaneously Hypertensive Rats (SHR) | Increased plasma Ang-(1-7) and aortic ACE2 expression. Reduced vascular hypertrophy, an effect attenuated by an Ang-(1-7) antagonist. | physiology.orgfrontiersin.orgnih.gov |
| Myocardial Infarction (MI) Rat Model | Increased cardiac ACE2 mRNA expression threefold. More effective than telmisartan (B1682998) in upregulating the ACE2-Ang-(1-7)-MasR axis and improving cardiac function. | mdpi.comspandidos-publications.com | |
| Candesartan | Dahl Salt-Sensitive Hypertensive Rats | Inhibited cardiac remodeling and reversed the reduction in cardiac ACE2 expression. | scienceopen.comnih.gov |
| Salt-Loaded Spontaneously Hypertensive Rats (SHR) | Attenuated left ventricular remodeling and myocardial fibrosis without affecting the salt-induced rise in blood pressure. | physiology.org | |
| Valsartan | Heart Failure Patients (Val-HeFT trial) | In patients not receiving ACE inhibitors, reduced all-cause mortality and combined mortality/morbidity. | jacc.orgoup.com |
| Telmisartan | Spontaneously Hypertensive Rats (SHR) | Showed effective blood pressure reduction, comparable to other antihypertensives. | nih.govnih.govmedcentral.com |
Clinical Translation and Therapeutic Potential of Angiotensin 1 7
Current Status of Clinical Research
The therapeutic potential of Angiotensin (1-7) is being explored in various clinical settings, with a significant focus on cardiovascular diseases, metabolic disorders, and oncology. nih.govcenterwatch.com Initial clinical studies have largely centered on the vasodilatory effects of Angiotensin (1-7), particularly its ability to increase blood flow in specific vascular beds. nih.gov
Ongoing clinical trials are actively investigating the effects of Angiotensin (1-7) on key physiological parameters. For instance, studies are examining the impact of acute intravenous infusion of Angiotensin (1-7) on blood pressure, heart rate, and sympathetic nervous system activity in both healthy individuals and those with hypertension. nih.govmdpi.com There is also research into its effects on metabolic outcomes, with some studies suggesting an association between lower circulating levels of Angiotensin (1-7) and a higher body mass index. mdpi.com
Clinical investigations have also extended to specific patient populations. For example, trials are assessing blood pressure responses to Angiotensin (1-7) in patients with primary autonomic failure and in those with essential hypertension following ganglionic blockade to minimize confounding baroreflex influences. nih.gov Furthermore, the effects of intravenous Angiotensin (1-7) are being studied in the context of obesity-related hypertension, where its impact on brachial artery diameter, blood pressure, and sympathetic activation is under scrutiny. nih.gov
In the realm of metabolic diseases, a clinical trial is currently recruiting participants to explore the metabolic effects of Angiotensin (1-7) in individuals with obesity and insulin (B600854) resistance. centerwatch.comclinicaltrials.gov This study aims to determine if Angiotensin (1-7) infusion can improve insulin sensitivity. clinicaltrials.gov
The role of Angiotensin (1-7) in cancer therapy has also been a subject of clinical investigation. A phase I study in patients with advanced solid tumors established a recommended phase II dose and showed that some patients experienced disease stabilization. nih.govnih.gov
Despite these efforts, the body of clinical evidence remains limited, and the translation of promising preclinical data has been slow. nih.govahajournals.org
Interactive Data Table: Overview of Selected Clinical Research on Angiotensin (1-7)
| Study Focus | Population | Intervention | Key Endpoints | Status/Findings | Citation |
| Cardiovascular Effects | Healthy and Hypertensive Subjects | Intravenous Angiotensin (1-7) | Blood Pressure, Heart Rate | Ongoing | nih.gov |
| Metabolic Effects | Obesity, Insulin Resistance | Intravenous Angiotensin (1-7) | Insulin Sensitivity, Blood Pressure | Recruiting | centerwatch.comclinicaltrials.gov |
| Cancer Therapy | Advanced Solid Tumors | Subcutaneous Angiotensin (1-7) | Recommended Phase II Dose, Tumor Response | Phase I completed, some disease stabilization observed | nih.govnih.gov |
| COVID-19 | ICU Patients | Intravenous Angiotensin (1-7) | Safety, Oxygen-Free Days | Neutral results in some trials | springermedizin.de |
| Forearm Blood Flow | Healthy and Hypertensive Subjects | Intrabrachial Angiotensin (1-7) | Forearm Blood Flow | Conflicting results across different studies | nih.gov |
Challenges in Clinical Translation
The journey of Angiotensin (1-7) from a promising molecule in the lab to a standard clinical treatment is fraught with significant challenges. These hurdles range from its inherent biochemical properties to inconsistencies in clinical trial results.
Pharmacokinetic Limitations (e.g., Short Half-life, Instability)
A primary obstacle in the clinical development of Angiotensin (1-7) is its unfavorable pharmacokinetic profile. eur.nlahajournals.org The peptide has a very short half-life, estimated to be around 30 minutes in plasma, due to rapid degradation by peptidases such as angiotensin-converting enzyme (ACE) and dipeptidyl peptidase 3. ahajournals.orgaacrjournals.org This rapid metabolism necessitates frequent administration to maintain therapeutic levels, which can be impractical for chronic conditions. aacrjournals.org
Furthermore, when administered orally, Angiotensin (1-7) is quickly broken down in the gastrointestinal tract, leading to low bioavailability. ahajournals.org This instability significantly limits its potential as an oral medication without specialized formulation strategies. ahajournals.orgexplorationpub.com
Conflicting Clinical Findings and Methodological Differences
The existing body of clinical research on Angiotensin (1-7) is marked by conflicting findings, which has contributed to the slow pace of its clinical translation. nih.gov For example, studies investigating the vasodilatory effects of intra-arterial Angiotensin (1-7) on forearm blood flow have yielded inconsistent results, with some showing a positive effect while others report no significant change. nih.gov
These discrepancies may be attributable to a variety of factors, including:
Methodological Differences: Variations in study design, such as the dose of Angiotensin (1-7) used, the route of administration, and the specific vascular beds analyzed, can lead to different outcomes. nih.gov
Population Heterogeneity: The patient populations studied have varied in terms of their underlying health conditions (e.g., essential hypertension, heart failure, obesity), which can influence their response to Angiotensin (1-7). nih.govahajournals.org
Hormone Levels: It is possible that the effects of Angiotensin (1-7) infusion are more pronounced in individuals with a deficiency of the hormone. nih.gov
The conflicting results from early clinical studies, in particular, hampered further research for over a decade. nih.gov More recent studies in the context of COVID-19 have also produced conflicting data regarding the levels and effects of Angiotensin (1-7). asm.orgersnet.org
Optimal Dosing and Delivery Methods
Identifying the optimal dose and most effective delivery method for Angiotensin (1-7) remains a critical challenge. ahajournals.org The relatively few clinical studies have been criticized for potentially using suboptimal dosing, which may have contributed to the lack of convincing evidence for its vasoprotective effects. ahajournals.org
The development of effective delivery systems is crucial to overcome the pharmacokinetic limitations of the native peptide. Research is ongoing to find ways to protect Angiotensin (1-7) from degradation and ensure its sustained release in the body. explorationpub.com Strategies being explored include novel oral formulations and alternative routes of administration. explorationpub.comahajournals.org
Therapeutic Strategies and Drug Development
To harness the therapeutic potential of Angiotensin (1-7) while circumventing its inherent limitations, researchers are actively pursuing the development of more stable and effective analogues and delivery systems.
Stable Analogues of Angiotensin (1-7) (e.g., Cyclic Angiotensin (1-7))
A key strategy in drug development is the creation of stable analogues of Angiotensin (1-7). eur.nl These modified versions of the peptide are designed to be more resistant to enzymatic degradation, thereby prolonging their half-life and enhancing their therapeutic efficacy. mdpi.comrug.nl
One of the most promising analogues is cyclic Angiotensin (1-7) . ahajournals.org This engineered peptide is created through a thioether-cyclization process, which confers enhanced resistance to peptidases. mdpi.com Preclinical studies have shown that cyclic Angiotensin (1-7) has improved activity compared to its linear counterpart. mdpi.com
For example, in animal models of diabetic nephropathy, cyclic Angiotensin (1-7) has demonstrated renoprotective effects, limiting albuminuria and reducing inflammation. mdpi.comnih.gov In a rat model of stroke, subcutaneously administered cyclic Angiotensin (1-7) was shown to improve motor and somatosensory function. rug.nl Furthermore, a modified cyclic analog, TCAng05, has shown anti-cancer activity in preclinical models and was found to be significantly more stable in rat plasma than the native peptide. aacrjournals.org
While these preclinical findings are encouraging, further research, including clinical trials, is necessary to determine the safety and efficacy of these stable analogues in humans.
Interactive Data Table: Preclinical Findings for Cyclic Angiotensin (1-7)
| Animal Model | Condition | Key Findings | Citation |
| BTBR ob/ob mice | Type 2 Diabetic Nephropathy | Limited albuminuria progression, reduced glomerular fibrosis and inflammation. | mdpi.comnih.gov |
| Rats | ANCA-Associated Glomerulonephritis | When added to cyclophosphamide, it arrested the progression of renal disease. | mdpi.com |
| Rats | Cerebral Stroke | Improved motor and somatosensory functioning. | rug.nl |
| Mice with breast tumors | Cancer | Reduced tumor size by decreasing cell proliferation, angiogenesis, and fibrosis. | aacrjournals.org |
Delivery Systems (e.g., Cyclodextrin (B1172386) Inclusion Compounds)
A major hurdle in the clinical application of Ang-(1-7) is its short half-life and rapid degradation by peptidases when administered. researchgate.net To overcome this, novel delivery systems are being developed. One promising approach involves the use of cyclodextrin inclusion compounds. ahajournals.org Specifically, hydroxypropyl-β-cyclodextrin (HPβCD) has been used to encapsulate Ang-(1-7), protecting it from enzymatic degradation in the gastrointestinal tract and allowing for oral administration. ahajournals.orgahajournals.org
This formulation acts as a sustained-release system, leading to a substantial increase in plasma Ang-(1-7) levels compared to the administration of the free peptide. ahajournals.org Studies in animal models have demonstrated the efficacy of this oral formulation. For instance, it has been shown to produce cardioprotective effects in rats with myocardial infarction and those treated with isoproterenol. ahajournals.org Furthermore, this delivery system has been associated with antithrombotic effects, which are mediated through the Mas receptor. elsevier.es The development of such oral formulations is a critical step toward translating the therapeutic benefits of Ang-(1-7) to clinical practice. ahajournals.orgelsevier.es
| Delivery System | Mechanism of Action | Demonstrated Effects (Preclinical) | References |
| Hydroxypropyl-β-cyclodextrin (HPβCD) Inclusion Compound | Protects Ang-(1-7) from enzymatic degradation, allowing for oral administration and sustained release. | Cardioprotective, Antithrombotic | ahajournals.orgahajournals.orgelsevier.es |
MasR Agonists
The biological effects of Ang-(1-7) are primarily mediated through its binding to the Mas receptor (MasR), a G protein-coupled receptor. mdpi.com This has led to the development of non-peptidic MasR agonists as a therapeutic strategy to mimic the beneficial actions of Ang-(1-7) while offering improved stability and bioavailability. nih.govresearchgate.net
Several MasR agonists, such as AVE 0991, CGEN-856, and CGEN-857, have been evaluated in preclinical studies. nih.gov These compounds have demonstrated a range of protective effects, including antihypertensive and cardioprotective activities in animal models. nih.gov For example, AVE 0991 has been shown to attenuate proteinuria and improve renal vascular activity in diabetic rats. benthamopen.com In models of cancer cachexia, the MasR agonist AVE 0991 has been found to slow tumor development and reduce muscle wasting. researchgate.net The development of orally active, non-peptidic MasR agonists represents a promising avenue for activating the protective arm of the RAS in various disease states. researchgate.net
| MasR Agonist | Research Findings (Preclinical) | References |
| AVE 0991 | Attenuates proteinuria and improves renal vascular activity in diabetic rats. Slows tumor development and reduces muscle wasting in cancer cachexia models. | benthamopen.comnih.govresearchgate.net |
| CGEN-856 | Exerts protective effects in preclinical studies. | nih.gov |
| CGEN-857 | Exerts protective effects in preclinical studies. | nih.gov |
ACE2 Activators
Angiotensin-Converting Enzyme 2 (ACE2) is a key enzyme in the RAS, responsible for converting Ang II to the protective peptide Ang-(1-7). nih.gov Therefore, activating ACE2 presents an alternative therapeutic strategy to increase endogenous levels of Ang-(1-7) and enhance the activity of the ACE2/Ang-(1-7)/MasR axis. researchgate.netnih.gov
Small molecule ACE2 activators, such as diminazene (B1218545) aceturate (DIZE), have been investigated for their therapeutic potential. medsci.orgtandfonline.com Studies have shown that these activators can positively influence conditions associated with RAS imbalance. tandfonline.com For instance, in animal models of pulmonary hypertension secondary to left ventricular dysfunction, DIZE was found to ameliorate mean pulmonary artery pressure and pulmonary arteriolar remodeling. medsci.org The mechanism involves not only the activation of ACE2 but also the subsequent upregulation of Ang-(1-7) and its receptor Mas. medsci.org By promoting the conversion of Ang II to Ang-(1-7), ACE2 activators can help to counteract the detrimental effects of Ang II and restore balance to the RAS. tandfonline.comacs.org
| ACE2 Activator | Mechanism of Action | Potential Therapeutic Application | References |
| Diminazene Aceturate (DIZE) | Increases the catalytic activity of ACE2, leading to higher levels of Ang-(1-7). | Pulmonary Hypertension, Liver Injury, Biliary Fibrosis | medsci.orgtandfonline.com |
Potential Therapeutic Applications in Human Diseases
The multifaceted protective actions of Angiotensin (1-7) position it as a promising therapeutic agent for a variety of human diseases. Its ability to counteract the detrimental effects of Angiotensin II suggests broad applicability in conditions characterized by an overactive renin-angiotensin system.
Cardiovascular Diseases (Hypertension, Heart Failure, Coronary Artery Disease)
The beneficial effects of Ang-(1-7) on the cardiovascular system are well-documented in preclinical studies. benthamopen.comresearchgate.net It exerts antihypertensive, antihypertrophic, antifibrotic, and antithrombotic properties. researchgate.netnih.gov Ang-(1-7) promotes vasodilation, which can help to lower blood pressure. researchgate.net In the context of heart failure, enhancing the ACE2/Ang-(1-7)/Mas axis is considered a promising therapeutic strategy. nih.gov Preclinical studies have shown that increasing ACE2 levels can prevent and even reverse the heart failure phenotype. nih.gov Furthermore, Ang-(1-7) has demonstrated cardioprotective effects in models of myocardial ischemia/reperfusion. ahajournals.org In patients with coronary artery disease, Ang-(1-7) has been shown to dilate isolated arterioles. mdpi.com These findings collectively suggest that targeting the Ang-(1-7) pathway could be a valuable approach for managing a range of cardiovascular diseases. ahajournals.org
| Cardiovascular Disease | Therapeutic Potential of Ang-(1-7) | Supporting Evidence (Preclinical/Clinical) | References |
| Hypertension | Lowers blood pressure through vasodilation and other mechanisms. | Antihypertensive effects observed in numerous animal models. | researchgate.netnih.govahajournals.org |
| Heart Failure | Opposes the detrimental effects of Ang II, potentially preventing and reversing heart failure phenotypes. | Increasing ACE2/Ang-(1-7) shows beneficial effects in experimental heart failure. | nih.govahajournals.org |
| Coronary Artery Disease | Promotes vasodilation of coronary arteries. | Shown to dilate isolated arterioles in patients with coronary artery disease. | mdpi.com |
Metabolic Disorders (Obesity, Diabetes, Insulin Resistance)
Emerging evidence indicates that the Ang-(1-7)/Mas axis plays a crucial role in regulating glucose and lipid metabolism. nih.gov This has led to the exploration of Ang-(1-7) as a potential therapeutic agent for metabolic disorders such as obesity, diabetes, and insulin resistance. nih.govclinicaltrials.gov In animal models of metabolic syndrome, chronic Ang-(1-7) treatment has been shown to ameliorate insulin resistance. researchgate.net
Studies have demonstrated that Ang-(1-7) can improve glucose and lipid homeostasis. ahajournals.org For instance, an oral formulation of Ang-(1-7) was found to reduce fat mass, liver weight, and circulating levels of cholesterol and triglycerides in mice on a high-fat diet. ahajournals.org These effects were associated with a reduction in hepatic steatosis and inflammation. ahajournals.org Furthermore, in experimental models of diabetes, Ang-(1-7) has been shown to prevent cardiovascular dysfunction. benthamopen.com These findings highlight the potential of activating the ACE2/Ang-(1-7)/Mas pathway as a novel therapeutic strategy for metabolic diseases. nih.gov
| Metabolic Disorder | Therapeutic Potential of Ang-(1-7) | Supporting Evidence (Preclinical) | References |
| Obesity | Reduces fat mass and improves lipid metabolism. | Oral Ang-(1-7) reduced fat mass and improved lipid profiles in mice fed a high-fat diet. | nih.govahajournals.org |
| Diabetes | Ameliorates cardiovascular dysfunction and improves glucose homeostasis. | Prevents cardiovascular dysfunction in streptozotocin-induced diabetic rats. | benthamopen.comahajournals.org |
| Insulin Resistance | Improves insulin sensitivity. | Chronic treatment with Ang-(1-7) ameliorates insulin resistance in a model of metabolic syndrome. | researchgate.net |
Neurocognitive Disorders and Neurodegenerative Diseases
The protective effects of Ang-(1-7) extend to the central nervous system, where it has shown potential in the context of neurocognitive and neurodegenerative diseases. nih.govnih.gov The ACE2/Ang-(1-7)/MasR axis has been found to have beneficial effects on cognitive processes like learning and memory. explorationpub.com
Preclinical studies suggest that Ang-(1-7) can be neuroprotective in various pathological conditions, including ischemic stroke and cognitive disorders. frontiersin.org It has been shown to reduce neuroinflammation and oxidative stress, which are contributing factors to cognitive decline. nih.govnih.gov In animal models of Alzheimer's disease, Ang-(1-7) has demonstrated the ability to rescue cognitive impairment and alleviate neuronal damage. alzdiscovery.org Furthermore, central administration of Ang-(1-7) has been linked to improvements in stroke outcomes. explorationpub.com These findings position the Ang-(1-7) pathway as a novel therapeutic target for a range of neurological conditions. explorationpub.commdpi.com
| Neurocognitive/Neurodegenerative Disorder | Therapeutic Potential of Ang-(1-7) | Supporting Evidence (Preclinical) | References |
| Alzheimer's Disease | Rescues cognitive impairment and alleviates neuronal damage. | Benefits observed in several rodent models of Alzheimer's disease. | alzdiscovery.orgmdpi.com |
| Ischemic Stroke | Exerts neuroprotective actions and improves stroke outcomes. | Ang-(1-7) infusion showed neuroprotective effects in animal models of stroke. | explorationpub.comfrontiersin.org |
| Cognitive Decline | Reduces neuroinflammation and oxidative stress, improving cognitive function. | Activation of Ang-(1-7) pathways improves cognition in animal models of aging and neurocognitive disorders. | nih.govnih.gov |
Cancer Therapy (Anti-angiogenic, Anti-proliferative)
Angiotensin (1-7) has emerged as a potential therapeutic agent in oncology due to its demonstrated anti-proliferative and anti-angiogenic properties. researchgate.netoncotarget.com Research across various cancer types suggests that this heptapeptide (B1575542) can inhibit tumor growth by targeting both the cancer cells and the tumor microenvironment. nih.govresearchgate.net The anti-tumor effects of Ang-(1-7) are multifaceted, involving the reduction of cell proliferation, angiogenesis, cancer-associated fibrosis, and inflammation. nih.govresearchgate.net
In lung cancer, Ang-(1-7) has been shown to potently inhibit the growth of several human lung cancer cell lines. nih.govoup.com This anti-proliferative effect is associated with the inhibition of the MAP kinase signaling pathway, specifically by reducing the phosphorylation of ERK1/2. nih.govoup.com In vivo studies using human lung tumor xenograft models revealed that Ang-(1-7) treatment reduces tumor volume. researchgate.net This reduction in tumor size was linked to decreased vessel density, suggesting a potent anti-angiogenic effect. researchgate.net The mechanisms contributing to this include the inhibition of cyclooxygenase 2 (COX-2). nih.gov
The therapeutic potential of Ang-(1-7) extends to other malignancies, including prostate, breast, and hepatocellular carcinoma. nih.govresearchgate.net In human prostate cancer xenografts, Ang-(1-7) markedly reduced tumor volume and weight. nih.gov This was accompanied by a decrease in the proliferation marker Ki67 and reduced phosphorylation of ERK1/2. nih.gov Furthermore, Ang-(1-7) attenuated vascularization by decreasing levels of angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Placental Growth Factor (PlGF), while simultaneously increasing the soluble form of VEGF receptor 1 (sFlt-1), which acts as a decoy receptor. nih.gov
In breast cancer models, Ang-(1-7) has been found to reduce the growth of estrogen receptor-positive and HER2-overexpressing tumor xenografts. nih.gov It also inhibits the growth of cancer-associated fibroblasts, thereby reducing fibrosis within the tumor microenvironment. researchgate.net In hepatocellular carcinoma, Ang-(1-7) inhibited tumor growth in a dose-dependent manner by reducing cell proliferation and angiogenesis while inducing apoptosis. nih.gov The anti-tumor activities of Ang-(1-7) are primarily mediated through the Mas receptor. nih.govoup.com
| Cancer Type | Key Findings | Mechanism of Action | References |
|---|---|---|---|
| Lung Cancer | Inhibited growth of SK-LU-1, A549, and SK-MES-1 cell lines. Reduced tumor volume in A549 xenografts. | Inhibition of ERK1/2 phosphorylation; Anti-angiogenic activity; Inhibition of COX-2. | nih.govoup.comresearchgate.net |
| Prostate Cancer | Reduced volume and weight of LNCaP xenograft tumors. | Decreased Ki67 and ERK1/2 phosphorylation; Reduced VEGF and PlGF; Increased sFlt-1. | nih.gov |
| Breast Cancer | Reduced growth of estrogen receptor-positive and HER2-overexpressing tumors; Inhibited cancer-associated fibroblasts. | Counteracts Angiotensin II-induced migration and invasion; Inhibits ERK1/2 and AKT activation. | researchgate.netnih.gov |
| Hepatocellular Carcinoma | Inhibited tumor growth in H22 hepatoma-bearing mice in a dose-dependent manner. | Reduction of cell proliferation and angiogenesis; Induction of tumor cell apoptosis. | nih.gov |
| Nasopharyngeal Carcinoma | Suppressed cell proliferation and migration in vitro; Inhibited tumor growth in xenografts. | Anti-angiogenic activities. | researchgate.netfrontiersin.org |
Renal Diseases
Angiotensin (1-7) is recognized as a key component of the counter-regulatory axis of the Renin-Angiotensin System (RAS), often opposing the detrimental actions of Angiotensin II (Ang II) in the kidney. portlandpress.comahajournals.org A growing body of evidence supports a protective role for Ang-(1-7) in various kidney diseases, including diabetic nephropathy, hypertensive nephropathy, and tubulointerstitial fibrosis. portlandpress.comnih.gov The peptide is generated at relatively high levels within the kidney, where it primarily exerts its effects through the Mas receptor. portlandpress.comnih.gov
In the context of diabetic nephropathy, which is often characterized by an imbalance in the ACE/ACE2 ratio leading to elevated Ang II and reduced Ang-(1-7), the peptide demonstrates significant renoprotective effects. portlandpress.com In mesangial cells exposed to high glucose, Ang-(1-7) can inhibit the activation of MAPK and the subsequent expression of profibrotic molecules like TGF-β1, fibronectin, and collagen IV. portlandpress.com It also counteracts the damaging effects of oxidative stress by reducing the activity of renal NADPH oxidase. portlandpress.com
Studies in models of obstructive nephropathy have shown that Ang-(1-7) can prevent kidney injury by suppressing renal apoptosis and fibrosis. plos.org This protective mechanism is believed to involve the regulation of the TGF-β1/Smad signaling pathway and the suppression of Angiotensin II Type 1 Receptor (AT1R) expression. plos.org Similarly, in models of hypertensive kidney disease, Ang-(1-7) attenuates renal glomerular damage and fibrosis, partly by suppressing TGF-β1 pathways and oxidative stress. oup.com
However, the role of Ang-(1-7) in renal disease is not without controversy. Some experimental conditions have yielded conflicting results, suggesting that its effects may be influenced by the specific pathological state and the local RAS activation. portlandpress.comnih.gov For instance, in a 5/6 nephrectomy rat model, Ang-(1-7) infusion was reported to have adverse effects, including increased blood pressure and accelerated cardiac fibrosis. ahajournals.orgahajournals.org Furthermore, some in vitro studies have suggested that Ang-(1-7) could promote the transition of tubuloepithelial cells into myofibroblasts, a process that contributes to renal fibrosis. ahajournals.orgahajournals.org These paradoxical findings highlight the complexity of Ang-(1-7) signaling and the need for further research to fully delineate its therapeutic potential in human kidney diseases. portlandpress.comnih.gov
| Renal Condition | Protective Effects of Ang-(1-7) | Underlying Mechanisms | References |
|---|---|---|---|
| Diabetic Nephropathy | Inhibits mesangial cell activation; Reduces expression of fibronectin and collagen IV. | Inhibits MAPK signaling; Blocks high glucose-induced TGF-β1 expression; Reduces NADPH oxidase activity. | portlandpress.comnih.gov |
| Obstructive Nephropathy (UUO) | Suppresses renal apoptosis and fibrosis. | Regulates TGF-β1/Smad signaling; Suppresses AT1R expression. | plos.orgfrontiersin.org |
| Hypertensive Nephropathy | Attenuates glomerular damage and fibrosis. | Suppresses TGF-β1 pathways and oxidative stress. | portlandpress.comoup.com |
| General Chronic Kidney Disease (CKD) | Opposes growth-stimulatory signaling in tubular epithelial cells; Vasodilatory properties. | Antagonizes Ang II signaling via the AT1 receptor. | portlandpress.comnih.gov |
| Conflicting Findings (e.g., 5/6 Nephrectomy) | Reported to increase blood pressure and accelerate cardiac/renal fibrosis in some models. | May involve transition of tubuloepithelial cells to myofibroblasts; dose and context-dependent effects. | ahajournals.orgahajournals.org |
Inflammatory and Fibrotic Conditions
Angiotensin (1-7), acting through its receptor Mas, exerts significant anti-inflammatory and anti-fibrotic effects, positioning the ACE2/Ang-(1-7)/Mas axis as a key counter-regulatory pathway against the pro-inflammatory and pro-fibrotic actions of Angiotensin II. nih.govresearchgate.net Its therapeutic potential has been investigated in a range of inflammatory and fibrotic diseases affecting organs such as the heart, lungs, and kidneys. frontiersin.orgresearchgate.net
The mechanisms underlying these protective effects involve the modulation of key signaling pathways. Ang-(1-7) has been shown to reduce the phosphorylation of ERK1/2 and IκB-α, leading to decreased activation of the pro-inflammatory transcription factor NF-κB. nih.gov This, in turn, inhibits the production of pro-inflammatory cytokines and leukocyte infiltration into tissues. nih.govfrontiersin.org
In models of cardiac fibrosis, administration of Ang-(1-7) prevents collagen deposition and left ventricular remodeling. nih.govphysiology.org It has been shown to reduce levels of the pro-fibrotic cytokine TGF-β while increasing the activity of matrix metalloproteinases (MMPs), which are involved in breaking down excess extracellular matrix. frontiersin.org
In the context of pulmonary disease, Ang-(1-7) attenuates leukocyte influx, inflammation, and fibrosis in models of asthma and lung fibrosis. nih.govfrontiersin.org For instance, in a murine model of asthma, Ang-(1-7) reduced perivascular and peribronchial inflammation and fibrosis. nih.gov In models of lung fibrosis, Ang-(1-7) treatment down-regulated the ERK1/2/NF-κB pathway, ameliorating inflammation and the accumulation of collagen. frontiersin.orgatsjournals.org
Similarly, in renal disease models, long-term treatment with Ang-(1-7) has been found to decrease the production of pro-inflammatory cytokines, reduce macrophage infiltration, and attenuate renal fibrosis. frontiersin.org These studies collectively show that under pathological conditions, Ang-(1-7) can protect against the development of fibrosis by down-regulating critical pro-inflammatory and pro-fibrotic signaling cascades. nih.govfrontiersin.org
| Organ/Condition | Anti-Inflammatory/Anti-Fibrotic Effects | Key Mechanisms | References |
|---|---|---|---|
| General | Reduces leukocyte influx; Inhibits pro-inflammatory cytokine production; Decreases fibrogenesis. | Inhibition of ERK1/2 and NF-κB signaling pathways. | nih.govfrontiersin.org |
| Heart | Prevents cardiac fibrosis and remodeling; Decreases interstitial fibrosis. | Reduces TGF-β levels; Increases MMP2 and MMP9 activity. | nih.govfrontiersin.orgphysiology.org |
| Lungs | Attenuates airway inflammation and fibrosis in asthma models; Reduces collagen deposition in lung injury. | Reduces phosphorylation of ERK1/2 and IκB-α; Suppresses TGF-β signaling. | nih.govfrontiersin.orgatsjournals.org |
| Kidneys | Decreases pro-inflammatory cytokines and macrophage infiltrate; Attenuates renal fibrosis. | Modulates oxidative stress; Counteracts Ang II/AT1 receptor-mediated effects. | nih.govresearchgate.netfrontiersin.org |
| Liver | Antiproliferative effects. | Mediated by the Mas receptor. | nih.gov |
Acute Lung Injury and Respiratory Syndromes (e.g., COVID-19)
Angiotensin (1-7) has demonstrated significant therapeutic potential in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). nih.govnih.gov The protective effects of the ACE2/Ang-(1-7)/Mas axis are particularly relevant in these conditions, as this axis counteracts the injurious effects of the ACE/Ang II/AT1R pathway, which is known to contribute to inflammation and fibrogenesis in the lungs. nih.govdovepress.com
In experimental models of ARDS, administration of Ang-(1-7) has been shown to decrease the severity of lung injury. nih.gov Treatment with the peptide leads to significant improvements in oxygenation, reduced numbers of inflammatory cells in bronchoalveolar lavage fluid, and decreased white blood cell counts. nih.gov Furthermore, continuous infusion of Ang-(1-7) has been found to reduce lung fibrosis in the later stages of ARDS by decreasing collagen deposition. nih.govresearchgate.net These beneficial effects are mediated, at least in part, by inhibiting apoptosis of lung cells and reducing the expression of TGF-β. nih.gov
The role of this peptide has gained considerable attention during the COVID-19 pandemic. nih.gov The SARS-CoV-2 virus uses the ACE2 enzyme as a receptor to enter host cells. dovepress.comnih.gov This interaction is thought to lead to the downregulation of ACE2, resulting in a functional deficiency of the enzyme. sbh.org.brnih.gov Consequently, the conversion of pro-inflammatory Ang II to the protective Ang-(1-7) is diminished, creating an imbalance in the Renin-Angiotensin System that favors inflammation, vasoconstriction, and thrombosis, thereby contributing to the severe lung pathology seen in COVID-19 patients. nih.govnih.govinfectiologyjournal.com
This pathogenic mechanism suggests that administering Ang-(1-7) could be a viable therapeutic strategy to restore balance to the RAS and mitigate lung damage. nih.govfrontiersin.org Studies have shown that Ang-(1-7) can modulate the immune response, protect organs like the lungs, heart, and kidneys from oxidative damage and inflammation, and exhibit anti-fibrotic properties, all of which are critical in managing severe respiratory infections like COVID-19. nih.govsbh.org.br
| Condition | Therapeutic Effects of Ang-(1-7) | Proposed Mechanisms | References |
|---|---|---|---|
| Acute Lung Injury (ALI) / ARDS | Improves oxygenation; Reduces inflammatory cell infiltrate; Decreases lung edema and fibrosis. | Antagonizes Ang II effects; Reduces TGF-β and collagen deposition; Inhibits apoptosis of lung cells. | nih.govnih.govresearchgate.net |
| COVID-19 | Proposed to reduce lung damage, inflammation, and oxidative stress. | Restores the ACE2/Ang-(1-7)/Mas axis, counteracting the imbalance caused by SARS-CoV-2 binding to ACE2. | dovepress.comnih.govnih.gov |
| Pulmonary Fibrosis | Reduces collagen lung deposition. | Inhibits recruitment of inflammatory cells; Enhances apoptosis of fibrocytes. | atsjournals.orgnih.gov |
| Pulmonary Inflammation (general) | Decreases cytokine/chemokine synthesis; Reduces migration of inflammatory cells to the lung. | Activates anti-inflammatory and pro-resolving mechanisms via the Mas receptor. | sbh.org.brfrontiersin.org |
Hematological Conditions
Angiotensin (1-7) plays a significant, though less commonly recognized, role in the regulation of hematopoiesis. haematologica.orgahajournals.org Research indicates that the peptide has a stimulatory effect on hematopoietic progenitor cells, suggesting its potential as a therapeutic agent for conditions characterized by bone marrow suppression. nih.govtandfonline.com
In vitro studies have demonstrated that Ang-(1-7) stimulates the proliferation of human CD34+ hematopoietic cells and mononuclear cells. haematologica.orgnih.gov This stimulatory effect extends to in vivo models, where Ang-(1-7) has been shown to promote the engraftment and proliferation of human cord blood mononuclear cells in immunodeficient mice, leading to a substantial increase in human cells within the bone marrow. haematologica.orgnih.gov
The therapeutic potential of Ang-(1-7) has been particularly explored in the context of myelosuppression induced by chemotherapy or radiation. tandfonline.comfrontiersin.org Following total body irradiation, daily administration of Ang-(1-7) improved survival rates and accelerated the recovery of various hematopoietic progenitors in the bone marrow, including mixed, megakaryocyte, myeloid, and erythroid lineages. tandfonline.com This led to a notable reduction in radiation-induced thrombocytopenia. tandfonline.com Importantly, treatment with Ang-(1-7) was effective even when initiated several days after radiation exposure. tandfonline.com
Similarly, Ang-(1-7) has shown promise in mitigating the hematological toxicity of chemotherapy. researchgate.netalzdiscovery.org Preclinical studies found that its administration after 5-fluorouracil (B62378) treatment resulted in a higher number of progenitors from multiple lineages in the bone marrow. frontiersin.org The ability of Ang-(1-7) to accelerate bone marrow recovery is primarily mediated through the Mas receptor, as the effect can be blocked by a Mas antagonist. frontiersin.org These findings highlight the decisive impact of Ang-(1-7) on hematopoiesis and its potential application in diseases or treatments that require hematopoietic progenitor stimulation. researchgate.netnih.gov
| Hematological Application | Observed Effects of Ang-(1-7) | Key Findings | References |
|---|---|---|---|
| General Hematopoiesis | Stimulates proliferation of hematopoietic progenitor cells. | Stimulates human CD34+ and mononuclear cells in vitro; Improves engraftment in vivo. | haematologica.orgahajournals.orgnih.gov |
| Post-Radiation Recovery | Accelerates hematopoietic recovery; Improves survival. | Increases mixed, megakaryocyte, myeloid, and erythroid progenitors; Reduces radiation-induced thrombocytopenia. | tandfonline.comfrontiersin.org |
| Post-Chemotherapy Recovery | Accelerates hematopoietic recovery; May prevent hematological toxicity. | Increases progenitors in myeloid, megakaryocyte, and erythroid lineages after 5-fluorouracil. | researchgate.netnih.govfrontiersin.org |
Future Directions and Emerging Research Avenues
Clarifying Receptor Interactions and Bias
A primary focus of future research is to fully elucidate the complex interactions of Angiotensin (1-7) with its receptors. While the Mas receptor is established as its primary target, evidence suggests a more intricate signaling network. ahajournals.orgnih.govexplorationpub.com
Further investigation is needed to understand the phenomenon of biased agonism, where Angiotensin (1-7) can act as a biased agonist at the Angiotensin II type 1 receptor (AT1R). ahajournals.org This involves stimulating specific downstream signaling pathways, such as β-arrestin2 recruitment, without activating the classical G-protein signaling associated with Angiotensin II. ahajournals.org Research into the contribution of this biased agonism at the AT1R in various tissues and disease states is crucial. ahajournals.org
The interaction of Angiotensin (1-7) with other receptors, including the Angiotensin II type 2 receptor (AT2R) and the Mas-related G-protein coupled receptor D (MrgD), also requires deeper exploration. mdpi.comahajournals.org Some studies suggest that the vasodilatory effects of Angiotensin (1-7) may be partially mediated by the AT2R, while its binding to MrgD adds another layer of complexity to its signaling profile. mdpi.comahajournals.org The potential for hetero-oligomerization between the Mas receptor and other receptors, such as the AT1R, which may inhibit the actions of Angiotensin II, is another critical area for future studies. nih.govahajournals.org
Table 1: Investigated Receptor Interactions of Angiotensin (1-7)
| Receptor | Interaction Type | Reported Effects | Future Research Focus |
| Mas Receptor | Primary Agonist | Vasodilation, anti-inflammatory, anti-fibrotic effects. explorationpub.comontosight.ai | Understanding downstream signaling pathways and potential for biased agonism. |
| AT1 Receptor | Biased Agonist | β-arrestin2 recruitment, vasorelaxation. ahajournals.org | Determining the relative contribution of biased agonism in different tissues and diseases. ahajournals.org |
| AT2 Receptor | Potential Interaction | Contribution to vasodilation. ahajournals.orgahajournals.org | Clarifying the role and mechanism of AT2R-mediated effects. ahajournals.org |
| MrgD Receptor | Low-Potency Agonist | Increased cAMP in cultured cells. mdpi.com | Investigating the in vivo relevance of this interaction for cardiovascular effects. mdpi.com |
| Receptor Heterodimerization | e.g., Mas-AT1R | Inhibition of Angiotensin II signaling. nih.gov | Exploring the physiological and pathological significance of receptor crosstalk. ahajournals.orgahajournals.org |
Understanding Tissue-Specific and Cell-Specific Mechanisms
The effects of Angiotensin (1-7) can vary significantly depending on the tissue and cell type. Future research must focus on dissecting these specific mechanisms to understand its diverse physiological roles. mdpi.commdpi.com For instance, in the brain, Angiotensin (1-7) can have different effects on blood pressure depending on the specific nucleus it acts upon. ahajournals.orgmdpi.com
Investigating the local synthesis and regulation of Angiotensin (1-7) within different tissues is paramount. mdpi.com A novel pathway for the generation of Angiotensin (1-7) directly from Angiotensin I, independent of ACE2, has been described in the hippocampus, opening new avenues for understanding site-specific regulation. ahajournals.org Further studies are needed to explore how changes in the expression of enzymes like ACE2 and receptors in different tissues during disease states impact the local balance of the RAS. mdpi.com
Moreover, the cellular mechanisms underlying the actions of Angiotensin (1-7) require more detailed investigation. For example, its ability to stimulate endothelial nitric oxide synthase (eNOS), brain-derived neurotrophic factor (BDNF), and vascular endothelial growth factor (VEGF), while reducing reactive oxygen species and pro-inflammatory cytokines, needs to be explored at the cellular level in various organ systems. frontiersin.org
Elucidating Complex Interactions within the RAS
The renin-angiotensin system is a complex cascade of peptides and enzymes, and the interactions of Angiotensin (1-7) within this system are multifaceted. ahajournals.org A key area for future research is to better understand the interplay between the two main axes of the RAS: the classical ACE/Angiotensin II/AT1R axis and the counter-regulatory ACE2/Angiotensin (1-7)/Mas axis. nih.govwjgnet.com
Furthermore, the role of other RAS components, such as alamandine, which can be formed from Angiotensin (1-7), and its own receptor, MrgD, adds another layer of complexity that warrants further investigation. ahajournals.org Understanding these intricate interactions is essential for developing therapies that can effectively modulate the RAS for therapeutic benefit.
Identifying Biomarkers for Angiotensin (1-7) Activity
The identification of reliable biomarkers for Angiotensin (1-7) activity is a critical step towards its clinical application. Future research should focus on validating potential biomarkers that can reflect the status of the ACE2/Angiotensin (1-7)/Mas axis in various diseases. wjgnet.com
Studies have suggested that plasma levels of Angiotensin (1-7) could serve as a biomarker for conditions like Alzheimer's disease, where reduced levels have been observed and correlated with cognitive decline. frontiersin.orgeurekaselect.comalzdiscovery.org One study indicated that plasma Angiotensin (1-7) could distinguish Alzheimer's patients from controls with a notable degree of sensitivity and specificity. eurekaselect.com Another area of investigation is the potential of placental growth factor (PlGF) as a biomarker, as its levels have been shown to decrease in response to Angiotensin (1-7) administration in cancer patients who show clinical benefit. researchgate.net
Further research is needed to measure and correlate the levels of various RAS components, including Angiotensin (1-7), ACE2, and Angiotensin II, with disease progression and prognosis in a larger and more diverse range of pathologies. wjgnet.com This will be instrumental in identifying patients who might benefit most from therapies targeting this protective arm of the RAS.
Development of Novel Therapeutic Agents with Improved Pharmacokinetics
A significant hurdle for the clinical use of Angiotensin (1-7) is its short half-life due to rapid degradation by peptidases. frontiersin.orgnih.gov Therefore, a major focus of future research is the development of novel therapeutic agents with improved pharmacokinetic properties. nih.gov
Several strategies are being explored to overcome this limitation. These include the development of more stable Angiotensin (1-7) analogues and peptide mimetics that are resistant to enzymatic degradation. nih.govresearchgate.net For instance, cyclic Angiotensin (1-7) has shown increased resistance to hydrolysis. ahajournals.org
Another promising approach is the creation of innovative drug delivery systems. nih.gov This includes the use of formulations like inclusion complexes with cyclodextrins to enhance stability and oral bioavailability. ahajournals.org Additionally, gene therapy approaches aimed at achieving tissue-specific delivery of ACE2 or Angiotensin (1-7) are being considered. nih.gov The development of oral formulations, such as probiotics engineered to express Angiotensin (1-7), also presents an exciting avenue for future therapeutic applications. frontiersin.org
Q & A
Q. What are the primary mechanisms through which Angiotensin (1-7) [Ang-(1-7)] exerts its cardioprotective effects?
Ang-(1-7) counteracts the adverse effects of Angiotensin II (Ang II) in the renin-angiotensin system (RAS) by binding to the MAS1 receptor and other G protein-coupled receptors (GPCRs), leading to nitric oxide release, vasodilation, and reduced oxidative stress . Its cardioprotective effects are mediated via the ACE2-Ang-(1-7)-MAS1 axis, which attenuates hypertension, myocardial remodeling, and inflammation. Methodologically, studies often use knockout models (e.g., ACE2-deficient mice) or pharmacological blockers (e.g., A779, a MAS1 antagonist) to validate these pathways .
Q. What methodologies are commonly used to quantify Ang-(1-7) levels in experimental models?
Ang-(1-7) quantification typically employs enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their sensitivity and specificity. For in vivo models, microdialysis or plasma/serum sampling is paired with these techniques. Quality control measures, such as validating antibody specificity (e.g., cross-reactivity checks with other angiotensin peptides) and ensuring sample stability (e.g., protease inhibitors), are critical .
Q. How does Ang-(1-7) modulate oxidative stress in cardiovascular tissues?
Ang-(1-7) reduces oxidative stress by inhibiting NADPH oxidase activity and enhancing antioxidant enzymes like superoxide dismutase (SOD). Experimental designs often measure reactive oxygen species (ROS) using fluorescent probes (e.g., DHE staining) or oxidative stress markers (e.g., malondialdehyde levels) in cell cultures (e.g., endothelial cells) or animal models (e.g., hypertensive rats) .
Advanced Research Questions
Q. How can researchers address conflicting data on Ang-(1-7) receptor signaling pathways?
Discrepancies in receptor mechanisms (e.g., MAS1 vs. non-MAS1 pathways) require multi-modal validation:
- Pharmacological assays : Use selective antagonists (e.g., A779 for MAS1) to isolate receptor-specific effects.
- Genetic models : Employ tissue-specific knockout animals to assess receptor contributions in vivo.
- Bias signaling analysis : Evaluate downstream effectors (e.g., cAMP, ERK phosphorylation) to distinguish G protein-dependent vs. β-arrestin pathways . Contradictory findings in ligand-receptor binding studies may stem from differences in cell type, agonist concentration, or assay conditions, necessitating rigorous replication .
Q. What experimental strategies differentiate ACE2-dependent vs. ACE2-independent pathways of Ang-(1-7) activity?
Key approaches include:
- ACE2 inhibition : Administer MLN-4760 (ACE2 inhibitor) to block Ang-(1-7) generation from Ang II.
- Direct Ang-(1-7) infusion : Bypass ACE2 by delivering synthetic Ang-(1-7) in ACE2-knockout models.
- Biomarker profiling : Compare levels of Ang II, Ang-(1-7), and downstream mediators (e.g., nitric oxide) across interventions . These methods help clarify whether observed effects are due to ACE2-mediated Ang II degradation or direct Ang-(1-7) receptor activation.
Q. How should researchers design studies to resolve inconsistencies in Ang-(1-7)'s role in renal protection?
Conflicting data (e.g., variable outcomes in diabetic nephropathy models) necessitate:
- Standardized models : Control for factors like disease progression stage, dosage, and route of administration (e.g., subcutaneous vs. oral).
- Multi-omics integration : Combine transcriptomics (e.g., RNA-seq of renal tissues) and proteomics to identify novel pathways.
- Meta-analysis : Systematically review preclinical studies using PRISMA guidelines to assess bias and heterogeneity .
Q. What are the challenges in establishing Ang-(1-7) as a therapeutic agent, and how can they be methodologically addressed?
Challenges include peptide instability, rapid degradation, and poor oral bioavailability. Strategies to overcome these:
- Stabilization : Use cyclized analogs or PEGylation to enhance half-life.
- Delivery systems : Test nanoparticle encapsulation or transdermal patches for sustained release.
- Preclinical validation : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in multiple species (e.g., rodents, primates) to predict human efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
